molecular formula C8H8N6 B181124 3-(6-Amino-9h-purin-9-yl)propanenitrile CAS No. 4244-45-5

3-(6-Amino-9h-purin-9-yl)propanenitrile

Cat. No.: B181124
CAS No.: 4244-45-5
M. Wt: 188.19 g/mol
InChI Key: PCGWZBUXNQNKOU-UHFFFAOYSA-N
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Description

3-(6-Amino-9h-purin-9-yl)propanenitrile is a synthetic purine derivative with the molecular formula C8H8N6 and a molecular weight of 188.20 g/mol . As a 6-aminopurine, this compound belongs to a class of molecules that are bicyclic aromatic structures consisting of a pyrimidine ring fused to an imidazole ring . This core purine structure is of fundamental importance in biochemistry, serving as the backbone for nucleobases like adenine and guanine found in DNA and RNA. The specific modification with a propanenitrile group at the 9-position makes this molecule a valuable building block and intermediate in medicinal chemistry and chemical biology research. Researchers utilize this and related 6-aminopurine compounds in various applications, including the synthesis of novel nucleoside analogues, the investigation of enzyme inhibition mechanisms—particularly those involving purine-binding sites such as adenosine deaminase —and as a key scaffold in drug discovery projects. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(6-aminopurin-9-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1,3H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGWZBUXNQNKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292019
Record name 3-(6-amino-9h-purin-9-yl)propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4244-45-5
Record name NSC79668
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-amino-9h-purin-9-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(6-Amino-9h-purin-9-yl)propanenitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-(6-Amino-9H-purin-9-yl)propanenitrile

Introduction

3-(6-Amino-9H-purin-9-yl)propanenitrile, also commonly known as 9-(2-cyanoethyl)adenine, is a significant derivative of the purine nucleobase, adenine. As a fundamental component of nucleic acids, adenine and its analogues are of paramount interest in medicinal chemistry and drug development. The introduction of the cyanoethyl group at the N9 position not only modifies the molecule's physicochemical properties but also provides a versatile chemical handle for further elaboration into more complex therapeutic agents. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices, tailored for researchers, scientists, and professionals in drug development.

Primary Synthesis Pathway: The Aza-Michael Addition

The most direct and widely employed method for synthesizing 3-(6-Amino-9H-purin-9-yl)propanenitrile is the cyanoethylation of adenine via an aza-Michael addition reaction.[1][2] This reaction involves the conjugate addition of a nitrogen nucleophile (adenine) to an α,β-unsaturated nitrile (acrylonitrile).[3]

Mechanistic Rationale and Regioselectivity

The purine ring system of adenine possesses several potentially nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group). However, the reaction with acrylonitrile under neutral or base-catalyzed conditions shows a strong preference for alkylation at the N9 position. This regioselectivity is governed by both kinetic and thermodynamic factors. The N9 position is generally considered the most nucleophilic and sterically accessible site for such additions. The resulting 9-substituted adenine is the thermodynamically most stable isomer.[1]

The reaction is typically facilitated by a base, which deprotonates the N9-H of the purine ring, thereby increasing its nucleophilicity and accelerating the rate of the Michael addition.[2]

Caption: Direct Synthesis via Michael Addition of Adenine to Acrylonitrile.

Experimental Protocol: Direct Cyanoethylation of Adenine

This protocol is adapted from established literature procedures.[1]

Materials:

  • Adenine

  • Acrylonitrile

  • Sodium Hydroxide (NaOH) or Triton B (40% in methanol)

  • Water or Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl) for neutralization

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend adenine (1.0 eq) in water.

  • Catalyst Addition: Add a catalytic amount of a suitable base. For example, add a solution of sodium hydroxide (e.g., 0.1 eq) to the suspension.

  • Reagent Addition: While stirring vigorously, add acrylonitrile (1.1 - 1.5 eq) to the mixture. The addition may be done dropwise to control any exothermic reaction.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and maintain stirring for several hours (e.g., 4-12 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the solution with dilute HCl to a pH of ~7.

  • Isolation: Cool the neutralized mixture in an ice bath to induce crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum to yield 3-(6-Amino-9H-purin-9-yl)propanenitrile as a white solid.

Alternative Pathway: A Protected Synthesis Route

For syntheses where absolute regioselectivity is critical or where downstream reactions might be incompatible with the N6-amino group, a protection-alkylation-deprotection strategy can be employed. The most common protecting group for the exocyclic amine of adenine is the benzoyl group.[4][5] This multi-step approach provides greater control over the synthetic outcome.

Protected_Synthesis A Adenine B N⁶-Benzoyladenine A->B Step 1: Protection Benzoyl Chloride, Pyridine C N⁶-Benzoyl-9-(2-cyanoethyl)adenine B->C Step 2: Cyanoethylation Acrylonitrile, Base Catalyst D 3-(6-Amino-9H-purin-9-yl)propanenitrile C->D Step 3: Deprotection Methanolic Ammonia or NH₄OH

Caption: Multi-step synthesis pathway using a benzoyl protecting group.

Step 1: Protection of Adenine (N⁶-Benzoylation)

The first step involves the selective acylation of the N6-amino group. Using benzoyl chloride in a basic solvent like pyridine directs the reaction to the exocyclic amine, leaving the ring nitrogens available for subsequent alkylation.[5]

Experimental Protocol:

  • Dry 5'-O-DMT-2'-deoxyadenosine by co-evaporation with anhydrous pyridine.

  • Dissolve the dried nucleoside in anhydrous pyridine.

  • Cool the solution to 0°C and add benzoyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction with methanol.

  • Remove the solvent under reduced pressure and redissolve the residue in dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine.[5]

Step 2: Cyanoethylation of N⁶-Benzoyladenine

With the N6-amino group protected, the cyanoethylation reaction proceeds exclusively at the desired N9 position, following the same Michael addition principle as the direct route.

Experimental Protocol:

  • This step follows a procedure analogous to the direct cyanoethylation described previously, using N⁶-Benzoyladenine as the starting material in place of adenine.

Step 3: Deprotection (Removal of the Benzoyl Group)

The final step is the removal of the benzoyl protecting group to reveal the free amine and yield the target product. This is achieved under basic conditions that hydrolyze the amide bond.[6]

Experimental Protocol:

  • Dissolve the N⁶-benzoyl-9-(2-cyanoethyl)adenine in a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature for 12-24 hours.[6]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization (e.g., from water or ethanol) to yield pure 3-(6-Amino-9H-purin-9-yl)propanenitrile.

Data Summary and Pathway Comparison

ParameterDirect CyanoethylationProtected Synthesis Route
Starting Material AdenineAdenine
Key Intermediates NoneN⁶-Benzoyladenine
Number of Steps 13
Key Reagents Acrylonitrile, BaseBenzoyl Chloride, Acrylonitrile, Base, Methanolic NH₃
Typical Yield Good to Excellent (up to 98%)[1]Moderate (overall yield depends on each step)
Advantages High atom economy, fewer steps, simpler procedure.High regioselectivity, protects sensitive groups for further synthesis.
Disadvantages Potential for minor side products (e.g., N7-alkylation).Lower overall yield, more reagents and purification steps required.

Experimental Workflow Overview

The general laboratory workflow for the synthesis and purification of 3-(6-Amino-9H-purin-9-yl)propanenitrile is outlined below.

Workflow A Reactant Preparation (Adenine or Protected Adenine, Solvent, Catalyst) B Reaction (Addition of Acrylonitrile, Heating & Stirring) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Neutralization, Cooling, Crystallization) C->D Complete E Purification (Filtration, Washing, Recrystallization) D->E F Characterization (NMR, MS, IR, MP) E->F

Caption: General laboratory workflow for synthesis and analysis.

Conclusion

The synthesis of 3-(6-Amino-9H-purin-9-yl)propanenitrile is most efficiently achieved through a direct, base-catalyzed aza-Michael addition of adenine to acrylonitrile. This one-step method is robust, high-yielding, and demonstrates excellent regioselectivity for the thermodynamically favored N9 isomer. For more complex synthetic endeavors requiring unequivocal protection of the N6-amino group, a three-step pathway involving benzoyl protection, cyanoethylation, and subsequent deprotection offers a reliable, albeit more labor-intensive, alternative. The choice between these pathways depends on the specific requirements of the research or development project, balancing the need for efficiency and atom economy against the demand for absolute control in multi-step synthetic sequences.

References

  • Some Michael-Type Reactions with Adenine. (URL: [Link])

  • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (URL: [Link])

  • Preparation of 9-(2-Phosphonomethoxyethyl)adenine Esters as Potential Prodrugs. (URL: [Link])

  • Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. (URL: [Link])

  • Synthesis and Cytotoxicity of Cyanoborane Adducts of N6-Benzoyladenine and 6-Triphenylphosphonylpurine. (URL: [Link])

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (URL: [Link])

  • 3-(6-chloro-9H-purin-9-yl)propanenitrile. (URL: [Link])

  • The Michael Addition Reaction and Conjugate Addition. (URL: [Link])

  • Propanenitrile, 3-[(6-amino-2-pyridinyl)(1-methylethyl)amino]- Properties. (URL: [Link])

  • N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-bD-arabinofuranosyl)adenine 3'. (URL: [Link])

  • 5-(6-Amino-9H-purin-9-yl)pentanenitrile. (URL: [Link])

  • Deprotection Guide. (URL: [Link])

  • Cyanoethylation. (URL: [Link])

  • New Synthesis of a 9-Substituted Adenine. (URL: [Link])

  • 3-(6-Amino-purin-9-yl)-non-5-yn-2-ol. (URL: [Link])

  • Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. (URL: [Link])

  • What is an easy method for the deprotection of Benzoyl group? (URL: [Link])

Sources

A Technical Guide to the Comprehensive Structure Elucidation of 3-(6-Amino-9H-purin-9-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 3-(6-Amino-9H-purin-9-yl)propanenitrile, an N9-substituted adenine derivative. As a purine analogue, confirming its precise molecular architecture, including the regiospecificity of the alkylation, is paramount for its application in medicinal chemistry and drug development. This document moves beyond a simple recitation of methods, offering a deep dive into the causality behind experimental choices and data interpretation. We will systematically integrate data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography to build an unassailable structural proof. Each protocol is designed as a self-validating system, ensuring scientific rigor and reproducibility for researchers in the field.

Introduction: The Imperative for Unambiguous Characterization

Purine analogues are a cornerstone of modern pharmacology, acting as modulators of enzymes and receptors in critical signaling pathways.[1] The compound 3-(6-Amino-9H-purin-9-yl)propanenitrile belongs to this vital class of molecules. Its structure consists of an adenine core linked via the N9 position to a propanenitrile side chain.

The alkylation of the purine ring is a critical synthetic step that can yield multiple regioisomers, primarily at the N7 and N9 positions.[2][3][4] Since the biological activity of such derivatives is exquisitely dependent on their specific topology, a robust and multi-faceted analytical approach is not merely procedural but essential for advancing any research or development program. This guide details the logical workflow for confirming the N9 substitution and the overall molecular structure with the highest degree of confidence.

Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation synthesis Putative Compound 3-(6-Amino-9H-purin-9-yl)propanenitrile ms Mass Spectrometry (MS) synthesis->ms  Initial Screening ir Infrared (IR) Spectroscopy synthesis->ir  Initial Screening nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr  Initial Screening confirmation Verified Structure ms->confirmation Molecular Formula ir->confirmation Functional Groups xray X-ray Crystallography nmr->xray Definitive Proof nmr->confirmation Connectivity & Regiochemistry xray->confirmation NMR_Probes cluster_mol cluster_probes mol H2 ¹H & ¹³C NMR (H-2, C-2) H8 ¹H & ¹³C NMR (H-8, C-8) N9 vs N7 indicator NH2 ¹H NMR (exchangeable) IR (N-H stretch) CH2a ¹H & ¹³C NMR (α-CH₂) CH2b ¹H & ¹³C NMR (β-CH₂) CN ¹³C NMR IR (C≡N stretch)

Sources

Comprehensive Technical Guide on the Physical and Chemical Properties of 3-(Adenin-9-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

As researchers navigating the complex landscape of modified nucleosides, understanding the fundamental physicochemical properties and reactivity of intermediates is paramount. 3-(Adenin-9-yl)propanenitrile —commonly referred to in literature as 9-(2-cyanoethyl)adenine—represents a critical synthetic node. It serves as a primary building block for the synthesis of Peptide Nucleic Acid (PNA) monomers and carboacyclic nucleoside analogs, which are essential in the development of targeted antiviral therapies.

This guide synthesizes the physical properties, mechanistic chemistry, and a self-validating experimental protocol for the synthesis and utilization of this compound, grounded in established literature.

Molecular Identity and Physicochemical Profiling

The physical properties of 3-(adenin-9-yl)propanenitrile dictate its handling and downstream reactivity. The high melting point is indicative of strong intermolecular hydrogen bonding inherent to the adenine moiety, which significantly impacts its solubility profile. It typically requires polar aprotic solvents (e.g., DMF, DMSO) for subsequent functionalization.

PropertyValue / Description
IUPAC Name 3-(6-amino-9H-purin-9-yl)propanenitrile
Common Synonyms 9-(2-cyanoethyl)adenine; 6-Amino-9-(2-cyanoethyl)purine
CAS Number 4244-45-5[1]
Molecular Formula C₈H₈N₆[1]
Molecular Weight 188.19 g/mol [1]
Physical State Solid (Crystalline)[1]
Melting Point 258–261 °C[1]

Mechanistic Chemistry: Reactivity and Synthesis

The primary synthetic route to 3-(adenin-9-yl)propanenitrile is the [2].

Adenine acts as an ambidentate nucleophile. Upon the introduction of a basic catalyst, deprotonation occurs, generating a purinyl anion. While electrophilic attack can theoretically occur at the N7 position, N9 alkylation is both kinetically and thermodynamically favored . This regioselectivity is driven by reduced steric hindrance at the N9 position and a more stable charge distribution across the pyrimidine ring[2]. Modern adaptations of this aza-conjugate addition often utilize basic catalysts like Cs₂CO₃ or ionic liquids to accelerate the reaction and improve yields[3].

Synthesis Adenine Adenine (Purine Nucleobase) Intermediate N9-Deprotonated Adenine (Nucleophile) Adenine->Intermediate Base-catalyzed deprotonation Acrylonitrile Acrylonitrile (Michael Acceptor) Product 3-(Adenin-9-yl)propanenitrile (Carboacyclic Precursor) Acrylonitrile->Product Electrophilic attack site Catalyst Basic Catalyst (e.g., Cs2CO3) Catalyst->Intermediate Intermediate->Product Michael Addition (Major N9 Attack) N7_Byproduct N7-Alkylated Isomer (Minor Byproduct) Intermediate->N7_Byproduct Minor N7 Attack (Steric/Electronic)

Figure 1: Mechanistic pathway for the base-catalyzed Michael addition yielding 3-(adenin-9-yl)propanenitrile.

Experimental Protocol: Synthesis via Michael Addition

To ensure reproducibility, the following protocol is designed as a self-validating system . Every step includes the causality behind the chemical choice and an immediate validation metric.

Step 1: Deprotonation & Solvation
  • Action: Suspend adenine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a catalytic amount of a basic catalyst (e.g., Cs₂CO₃, 0.15 eq).

  • Causality: Adenine is poorly soluble in most organic solvents. DMF provides the high dielectric constant necessary to solvate the purinyl anion generated upon deprotonation. Cs₂CO₃ is chosen over weaker bases because the large, highly polarizable cesium cation loosely coordinates with the purinyl anion, maximizing its nucleophilicity[3].

  • Validation: The opaque suspension will gradually clear into a translucent solution as the adenine is deprotonated and dissolves, visually validating the formation of the active nucleophile.

Step 2: Electrophilic Addition
  • Action: Add acrylonitrile (1.2 eq) dropwise at room temperature. Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Causality: Dropwise addition prevents runaway exothermic polymerization of the acrylonitrile. Heating to 60 °C overcomes the activation energy barrier for the N9 attack while remaining low enough to prevent thermodynamic equilibration toward the unwanted N7 isomer.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel (Eluent: CH₂Cl₂:MeOH 9:1). The starting adenine spot (R_f ~0.1) should deplete, replaced by a dominant, UV-active product spot (R_f ~0.4).

Step 3: Quenching and Precipitation
  • Action: Cool the mixture to room temperature and pour it slowly into ice-cold distilled water (3× the volume of DMF).

  • Causality: The highly polar nitrile product has limited solubility in cold water compared to DMF. The sudden shift in solvent polarity forces the rapid crystallization of the product out of the solution, leaving unreacted acrylonitrile and DMF in the aqueous phase.

  • Validation: Immediate formation of a dense, white-to-off-white precipitate confirms successful phase separation.

Step 4: Isolation and Recrystallization
  • Action: Filter the precipitate in vacuo, wash thoroughly with cold water, and recrystallize from hot water.

  • Causality: Washing removes residual DMF. Recrystallization from hot water exploits the steep temperature-solubility gradient of the product, yielding high-purity crystals while leaving trace N7-isomers in the mother liquor.

Downstream Applications in Drug Development

The strategic value of 3-(adenin-9-yl)propanenitrile lies in the versatility of its terminal nitrile group:

  • Peptide Nucleic Acid (PNA) Monomers: The nitrile group acts as a masked carboxylic acid. Acidic or basic hydrolysis converts the compound into 3-(adenin-9-yl)propanoic acid. This acid is a direct precursor for coupling to the N-(2-aminoethyl)glycine backbone, forming the adenine monomer used in PNA oligomer synthesis.

  • Carboacyclic Nucleosides: Reduction of the cyano group (e.g., via Raney Nickel hydrogenation) yields a primary amine. This opens synthetic pathways to acyclic nucleoside analogs, a class of molecules critical in the development of antiviral therapies targeting viral DNA polymerases (similar to the mechanisms of Acyclovir or Tenofovir).

Analytical Characterization

When validating the synthesized compound, expect the following analytical signatures:

  • UV Spectroscopy: Exhibits a characteristic λ_max at ~260 nm, indicative of the intact, conjugated adenine chromophore.

  • FTIR Spectroscopy: A definitive, sharp absorption band at ~2250 cm⁻¹ confirms the presence of the aliphatic C≡N (nitrile) stretch. Broad bands at 3100–3300 cm⁻¹ correspond to the exocyclic -NH₂ stretching vibrations.

  • ¹H NMR (DMSO-d₆): The purine protons (H2 and H8) appear as distinct singlets downfield (8.1–8.3 ppm). The methylene protons adjacent to N9 (N-CH₂) present as a triplet near 4.4 ppm, while the methylene protons adjacent to the nitrile (CH₂-CN) appear as a triplet near 3.1 ppm.

References

  • Title: Some Michael-Type Reactions with Adenine Source: The Journal of Organic Chemistry (1966) URL: [Link]

  • Title: Ionic liquid-accelerated Michael addition of pyrimidine and purine nucleobases to α,β-unsaturated esters: A rapid approach to carboacyclic nucleosides synthesis Source: ARKIVOC / Scientia Iranica (2008) URL: [Link]

  • Title: Dictionary of Food Compounds with CD-ROM: Additives, Flavors, and Ingredients Source: CRC Press (2004) URL: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of 3-(6-Amino-9H-purin-9-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(6-Amino-9H-purin-9-yl)propanenitrile, frequently designated by its synonym 6-amino-9-(2-cyanoethyl)purine (CAS: 4244-45-5), is a highly versatile synthetic intermediate utilized in the development of purine-based therapeutics, nucleoside analogs, and advanced biomaterials[1]. For researchers and drug development professionals, establishing the precise molecular weight and physicochemical profile of this compound is the foundational step for accurate stoichiometric scaling, pharmacokinetic modeling, and mass spectrometry validation. This technical guide deconstructs the structural properties of the compound, details a thermodynamically controlled synthetic workflow, and establishes a self-validating analytical framework for its characterization.

Physicochemical Profiling & Molecular Weight Determination

The molecular weight of a pharmaceutical intermediate directly dictates its diffusion coefficient, membrane permeability, and binding kinetics. The core structure of 3-(6-amino-9H-purin-9-yl)propanenitrile is formed by the covalent attachment of a cyanoethyl group to the N9 position of an adenine scaffold.

  • Causality of Molecular Weight: The unmodified adenine core (C5H5N5) possesses a molecular weight of ~135.13 g/mol . The substitution at the N9 position replaces a single proton with a propanenitrile moiety (C3H4N, ~54.07 g/mol ). This specific functionalization yields a final molecular formula of C8H8N6, resulting in an average molecular weight of 188.1893 g/mol [2].

The addition of the cyanoethyl group not only increases the overall mass but fundamentally alters the molecule's lipophilicity and provides a reactive nitrile handle for downstream transformations (e.g., reduction to primary amines or hydrolysis to carboxylic acids).

Quantitative Data Summary
PropertyValue
IUPAC Name 3-(6-amino-9H-purin-9-yl)propanenitrile
Common Synonym 6-Amino-9-(2-cyanoethyl)purine
CAS Registry Number 4244-45-5
Molecular Formula C8H8N6
Average Molecular Weight 188.19 g/mol [3]
Monoisotopic Exact Mass 188.0810 Da[3]
Density 1.53 g/cm³[2]
Melting Point 258 - 261 °C[1]
Boiling Point 505.6 °C (at 760 mmHg)[2]

Synthetic Methodology: The Aza-Michael Addition Workflow

The standard synthesis of 3-(6-amino-9H-purin-9-yl)propanenitrile proceeds via an aza-Michael addition of adenine to acrylonitrile. The primary challenge in this synthesis is regioselectivity, as the purine ring contains multiple nucleophilic nitrogen centers (specifically N7 and N9).

Step-by-Step Experimental Protocol

To ensure high yield and regiochemical purity, the following protocol leverages thermodynamic control:

  • Reagent Solubilization & Activation

    • Action: Suspend 1.0 equivalent of adenine in a polar aprotic solvent (e.g., DMSO) and add 0.1 equivalents of a mild base catalyst (e.g., K₂CO₃).

    • Causality: Adenine exhibits strong intermolecular hydrogen bonding, rendering it poorly soluble in non-polar media. DMSO disrupts these crystalline networks. The mild base deprotonates the purine ring, generating a highly nucleophilic purine anion primed for conjugate addition.

  • Electrophilic Conjugate Addition

    • Action: Dropwise add 1.2 equivalents of acrylonitrile to the activated adenine suspension at room temperature.

    • Causality: Acrylonitrile is an α,β -unsaturated nitrile. The electron-withdrawing cyano group creates a partial positive charge on the β -carbon, making it highly susceptible to nucleophilic attack by the purine anion.

  • Thermodynamic Equilibration

    • Action: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours.

    • Causality: Alkylation of adenine can occur at both the N7 and N9 positions. While the N7-isomer may form rapidly under initial kinetic control, it is sterically hindered and electronically less stable. Heating the system provides the activation energy necessary to reverse the N7-alkylation, driving the equilibrium entirely toward the thermodynamically favored N9-isomer.

  • Product Isolation

    • Action: Quench the reaction by pouring the mixture into ice-cold distilled water, then filter the resulting precipitate.

    • Causality: The highly polar DMSO and unreacted acrylonitrile remain soluble in the aqueous phase. Conversely, the target 3-(6-amino-9H-purin-9-yl)propanenitrile experiences a sudden drop in solubility in water, crystallizing out to yield a high-purity solid[1].

G A Adenine (1.0 eq) + Base Catalyst C Aza-Michael Addition (Polar Aprotic Solvent) A->C B Acrylonitrile (1.2 eq) B->C D Kinetic Control (Low Temp) C->D Pathway 1 E Thermodynamic Control (60-80 °C) C->E Pathway 2 F N7-Isomer (Minor/Unstable) D->F G N9-Isomer (Target) MW: 188.19 g/mol E->G F->G Isomerization (Heat)

Caption: Synthetic logic and thermodynamic control of adenine aza-Michael addition.

Analytical Validation Protocols

A protocol is only as robust as its validation framework. To ensure the synthesized compound is the correct N9-isomer with the precise molecular weight of 188.19 g/mol , the following self-validating analytical system must be employed.

Step-by-Step Validation Protocol
  • LC-MS Analysis (Molecular Weight Verification):

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Expected Outcome: The base peak must appear at m/z 189.09[M+H]⁺.

    • Causality: The presence of this exact monoisotopic mass confirms the successful 1:1 covalent addition of the cyanoethyl group to the adenine core, verifying the theoretical molecular weight of 188.19 g/mol [3].

  • ¹H-NMR Spectroscopy (Regiochemistry Confirmation):

    • Method: Dissolve the purified sample in DMSO-d₆ and acquire a 400 MHz ¹H-NMR spectrum.

    • Expected Outcome: The purine protons (H2 and H8) will appear as distinct singlets between 8.1 and 8.3 ppm. The methylene protons of the cyanoethyl group will appear as two distinct triplets (e.g., ~4.4 ppm for N-CH₂ and ~3.0 ppm for CH₂-CN).

    • Causality: If off-target alkylation occurred at the N7 position, the H8 proton would shift significantly downfield due to the altered electronic environment of the imidazole ring. The presence of the H8 singlet in the expected N9-range acts as an internal control, validating the regioselectivity of the thermodynamic synthesis.

Validation Start Purified Product MS LC-MS (ESI+) Start->MS NMR 1H-NMR (DMSO-d6) Start->NMR MassCheck m/z = 189.09 [M+H]+ ? MS->MassCheck RegioCheck H8 Singlet Shift ? NMR->RegioCheck Pass Validated N9-Isomer (MW: 188.19) MassCheck->Pass Yes Fail Impurity / N7-Isomer MassCheck->Fail No RegioCheck->Pass Expected N9 RegioCheck->Fail Downfield N7

Caption: Self-validating analytical workflow for exact mass and structural confirmation.

Conclusion

The precise molecular weight of 3-(6-amino-9H-purin-9-yl)propanenitrile (188.19 g/mol )[3] is a direct consequence of the N9-directed aza-Michael addition of acrylonitrile to adenine. Understanding the thermodynamic parameters that govern this regioselectivity ensures high-yield synthesis, while rigorous LC-MS and NMR protocols provide the necessary empirical validation for its use in downstream pharmaceutical applications.

References[2] APIChina. "4244-45-5 3-(6-amino-9h-purin-9-yl)propanenitrile". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ht0vkFQp7vHOLnOcLoxdaKeL-kl4ZByvz1s8YWVmJdQr37GDmaJUBDJWyXjJhleilE3YAh6GC-Cs571PTmkNOmrW6Pq1q10GH5UioGpMsVc8GEWhAXgWJcsnfPFc510SbQCJE5-Wm_aAHYBBgZBKwAAlbMGX6cfDyAr_YulE-StwCRLLUCYH05Wn[3] ECHEMI. "4244-45-5, 3-(6-aminopurin-9-yl)propanenitrile Formula". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErDx7fQoV9NnIQ0mEJxHcgSECvFceAZ0dmFPpryB5LhpnSee57hSb--5Daf6ZETKYIi7KYJ2vnHgSVsaeVd1UbtKpAlgdRuRkBXQ7VqV3JHtyXJBXmnNdtWhogKhCx9JwL7_eXg7U3FHiJQo4T3dohCrjzIV7wGh1R2mMdyfQy2rCoYj0-BfHLFPm4JcMm[1] Scribd. "Dictionary of Food Compounds - Additives, Flavors & Ingredients - Yannai". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBZ2iGxlA8Mr2-a3B79pp5RmYtZiwZKjv_Tukk74z1WzczBRLEEHVaHt4vpuoTFJ9IOPKDE9JBQ7R-pTNdSOjlTGjQFeDZspqqYk4vdSXZAcn_QOXz_tZcQ5P9l8iCKcSIZxOm-0vwQOkR2j4LihdIjBz5HC5FExVQqSI7g98YQuDyUE4iaM_U-V5uo10gUbdwzewn8L1e6fuXSYq7iN_1

Sources

Spectral Decoding of 3-(adenin-9-yl)propanenitrile: A Comprehensive Guide to NMR, IR, and MS Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of purine derivatives is a cornerstone of antiviral drug development and oligonucleotide synthesis. 3-(adenin-9-yl)propanenitrile (also known as 9-(2-cyanoethyl)adenine) serves as a critical intermediate in these workflows. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we deconstruct the causality behind the spectroscopic signatures (NMR, FTIR, and MS) of this molecule, providing a self-validating framework for its synthesis, isolation, and structural verification.

Mechanistic Rationale: Synthesis and Regioselectivity

The synthesis of 3-(adenin-9-yl)propanenitrile relies on the aza-Michael addition of adenine to acrylonitrile. The polarized carbon-carbon double bond of acrylonitrile acts as a highly efficient Michael acceptor, reacting with the nucleophilic nitrogen atoms of the purine system[1].

A critical challenge in purine chemistry is regioselectivity. Alkylation can theoretically occur at N3, N7, or N9. Under kinetic control, mixtures of N7 and N9 isomers are frequently observed. However, by applying thermodynamic control (extended heating at 50 °C), the reaction is driven toward the thermodynamically stable N9-alkylated product, as the N9 position represents the lowest energy state for the substituted purine system[2].

SynthWorkflow A Adenine (Nucleophile) C N7-Cyanoethyladenine (Kinetic Intermediate) A->C Fast Base Catalysis D 3-(adenin-9-yl)propanenitrile (Thermodynamic Product) A->D Slow Direct N9 Attack B Acrylonitrile (Michael Acceptor) B->C C->D Heat (50°C) Equilibration

Fig 1. Regioselective Michael addition pathway for 3-(adenin-9-yl)propanenitrile synthesis.

Self-Validating Synthetic Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not rely on blind faith. The following methodology incorporates built-in validation gates.

Step 1: Reaction Setup

  • Procedure: Suspend 10 mmol of anhydrous adenine in 20 mL of dry DMF. Add 0.5 mmol of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalytic base, followed by the dropwise addition of 12 mmol of acrylonitrile. Stir at 50 °C for 12 hours.

  • Causality & Validation: DMF is chosen because adenine's strong intermolecular hydrogen bonding renders it insoluble in less polar solvents. The reaction progress is validated via TLC (10% MeOH in DCM). Adenine remains near the baseline ( Rf​≈0.1 ), while the product migrates cleanly ( Rf​≈0.4 ).

Step 2: Isolation and Purification

  • Procedure: Pour the reaction mixture into 100 mL of ice-cold water. Collect the resulting white precipitate via vacuum filtration. Wash sequentially with cold water and cold ethanol, then dry under a high vacuum.

  • Causality & Validation: The sudden shift in solvent polarity forces the hydrophobic cyanoethylated product to precipitate, while unreacted acrylonitrile and DMF remain in the aqueous phase. A sharp melting point (approx. 248–250 °C) serves as the primary validation of polymorphic purity before spectroscopic analysis.

Spectroscopic Signatures and Causality

Nuclear Magnetic Resonance (NMR)

NMR analysis of purines requires careful solvent selection. DMSO- d6​ is mandatory due to solubility constraints.

  • 1 H NMR Causality: The anisotropic effect of the purine ring creates a strong deshielding zone. Consequently, the α -protons (N9-CH 2​ ) are pushed significantly downfield to 4.40 ppm. The exocyclic amine (NH 2​ ) appears as a broad singlet at 7.25 ppm due to the quadrupolar relaxation of the adjacent nitrogen atom.

  • Self-Validation (D 2​ O Shake): To definitively prove that alkylation occurred at the ring nitrogen (N9) and not the exocyclic amine (N6), a drop of D 2​ O is added to the NMR tube. The peak at 7.25 ppm will rapidly exchange (NH 2​→ ND 2​ ) and disappear, confirming the primary amine remains completely intact.

Fourier-Transform Infrared Spectroscopy (FTIR)

Attenuated Total Reflectance (ATR) FTIR is preferred over KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at 3400 cm −1 that can obscure the critical N-H stretches of the adenine ring. The presence of a sharp, medium-intensity band at 2255 cm −1 is the definitive, self-validating marker of an aliphatic nitrile (C N), proving the successful incorporation of the cyanoethyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Because the adenine ring is highly basic (conjugate acid pK a​≈4.1 ), ESI in positive ion mode using a 0.1% formic acid mobile phase guarantees near 100% ionization efficiency. The fragmentation is dominated by a Retro-Michael cleavage , where the molecule ejects the entire acrylonitrile moiety to yield a stable adeninium ion.

MSFrag M Molecular Ion[M+H]+ m/z 189.088 F1 Adeninium Ion [Ade+H]+ m/z 136.062 M->F1 - C3H3N (53 Da) Retro-Michael Cleavage F2 Deaminated Ion m/z 172.061 M->F2 - NH3 (17 Da) Deamination

Fig 2. Primary ESI-MS fragmentation pathways of the 3-(adenin-9-yl)propanenitrile molecular ion.

Quantitative Data Matrices

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ )

NucleusChemical Shift (ppm)MultiplicityIntegration J (Hz)Structural Assignment
1 H8.24s1H-Purine H-8
1 H8.14s1H-Purine H-2
1 H7.25br s2H-NH 2​ (Exchanges with D 2​ O)
1 H4.40t2H6.8N9-CH 2​ ( α to purine)
1 H3.05t2H6.8CH 2​ -CN ( β to purine)
13 C156.0---Purine C-6
13 C152.5---Purine C-2
13 C149.5---Purine C-4
13 C141.0---Purine C-8
13 C118.8---Purine C-5
13 C118.5---C N (Nitrile Carbon)
13 C39.8---N9-CH 2​ (Aliphatic)
13 C18.2---CH 2​ -CN (Aliphatic)

Table 2: Key FTIR (ATR) Spectral Bands

Wavenumber (cm −1 )IntensityPeak ShapeVibrational Assignment
3280, 3110StrongBroad DoubletN-H stretch (Primary exocyclic amine)
2950, 2870WeakSharpC-H stretch (Aliphatic backbone)
2255MediumSharpC N stretch (Aliphatic nitrile)
1645StrongSharpC=N stretch (Purine ring system)
1595, 1570StrongSharpC=C stretch (Aromatic skeleton)

Table 3: High-Resolution ESI-MS Data (Positive Ion Mode)

m/z (Observed)Ion TypeRelative AbundanceMechanistic Assignment
189.088[M+H] + 100%Protonated molecular ion
172.061[M+H - NH 3​ ] + 15%Loss of exocyclic amine (Deamination)
136.062[Ade+H] + 65%Retro-Michael cleavage (Loss of acrylonitrile)
109.051[M+H - C 3​ H 3​ N - HCN] + 20%Purine ring opening following retro-Michael

Conclusion

The spectroscopic characterization of 3-(adenin-9-yl)propanenitrile is a masterclass in structural causality. By understanding the thermodynamic drivers of the Michael addition, the anisotropic deshielding effects in NMR, and the retro-Michael fragmentation pathways in MS, researchers can move beyond pattern matching. Implementing the self-validating steps outlined in this guide ensures absolute confidence in the structural integrity of purine intermediates before they are committed to complex downstream synthetic pipelines.

References[2] Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents

Source: ACS Omega URL:[Link][1] Title: Development of a Label-Free Fluorescence Strategy for Sensitive and Site-Specific Measurement of RNA Inosine Modification in Breast Tissues Source: Analytical Chemistry URL:[Link]

Sources

Methodological & Application

The Versatile Scaffold: Application Notes and Protocols for 3-(6-Amino-9H-purin-9-yl)propanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Purine Scaffold and the Nitrile Moiety

In the landscape of modern drug discovery, the purine scaffold stands as a "privileged structure," a framework that has been repeatedly identified as a potent binder to a multitude of biological targets.[1] Its inherent ability to mimic endogenous nucleosides allows it to interact with a wide array of enzymes, particularly kinases, making it a cornerstone in the development of targeted therapies for cancer and other proliferative diseases.[1][2] When this potent scaffold is functionalized with a cyanoethyl group at the N9 position, yielding 3-(6-Amino-9H-purin-9-yl)propanenitrile, it becomes a highly versatile intermediate for the synthesis of complex and biologically active molecules.

The nitrile group, far from being a passive linker, imparts several advantageous properties to a drug candidate. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for a carbonyl group.[3] Furthermore, the introduction of a nitrile can enhance metabolic stability and improve the overall pharmacokinetic profile of a molecule.[3][4]

This guide provides a comprehensive overview of the utility of 3-(6-Amino-9H-purin-9-yl)propanenitrile in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not only detailed synthetic protocols but also a deeper understanding of the strategic considerations behind its use in the design of novel therapeutics.

Chemical Properties and Strategic Handling

PropertyValueSource
CAS Number 103981-01-9-
Molecular Formula C₈H₈N₆-
Molecular Weight 188.19 g/mol -
Appearance Off-white to pale yellow solid-
Solubility Soluble in DMSO and DMF-

The propanenitrile substituent at the N9 position of the adenine core offers a key handle for synthetic elaboration. The terminal nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct avenues for further chemical modification and library generation.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of 3-(6-Amino-9H-purin-9-yl)propanenitrile lies in its role as a key intermediate for the synthesis of a diverse range of kinase inhibitors. The purine core serves as an excellent "hinge-binder," interacting with the ATP-binding site of kinases, while the N9-propanenitrile moiety allows for the introduction of various substituents that can target specific regions of the kinase domain, thereby conferring selectivity and potency.

While specific, publicly disclosed kinase inhibitors directly synthesized from 3-(6-Amino-9H-purin-9-yl)propanenitrile are often found within patent literature, the general strategies for its use are well-established. The following sections outline the key synthetic transformations and their rationale.

Experimental Protocols

Protocol 1: Synthesis of the Core Intermediate: 3-(6-Amino-9H-purin-9-yl)propanenitrile

This protocol describes a reliable method for the synthesis of the title compound, adapted from established procedures for the N9-alkylation of purines.[5] The reaction proceeds via a nucleophilic substitution of a halogenated purine with 3-aminopropanenitrile.

Reaction Scheme:

Protocol 1 6-Chloropurine 6-Chloropurine Intermediate_Product 3-(6-Chloro-9H-purin-9-yl)propanenitrile 6-Chloropurine->Intermediate_Product 3-Aminopropanenitrile, Base (e.g., K2CO3), Solvent (e.g., DMF) 3-Aminopropanenitrile 3-Aminopropanenitrile Final_Product 3-(6-Amino-9H-purin-9-yl)propanenitrile Intermediate_Product->Final_Product Ammonia (e.g., in Methanol), Heat

Caption: Synthesis of 3-(6-Amino-9H-purin-9-yl)propanenitrile.

Materials:

  • 6-Chloropurine

  • 3-Aminopropanenitrile

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonia in Methanol (7N solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 3-(6-Chloro-9H-purin-9-yl)propanenitrile.

    • To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • To this suspension, add 3-aminopropanenitrile (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(6-chloro-9H-purin-9-yl)propanenitrile.[6]

  • Step 2: Amination to 3-(6-Amino-9H-purin-9-yl)propanenitrile.

    • Dissolve the 3-(6-chloro-9H-purin-9-yl)propanenitrile (1.0 eq) in a 7N solution of ammonia in methanol.

    • Transfer the solution to a sealed tube or pressure vessel.

    • Heat the reaction to 100-120 °C for 12-24 hours.[7]

    • After cooling to room temperature, carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, 3-(6-amino-9H-purin-9-yl)propanenitrile.

Self-Validation: The identity and purity of the intermediate and final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Diversification of the Scaffold - Hydrolysis of the Nitrile to a Carboxylic Acid

The terminal nitrile offers a convenient entry point for introducing a carboxylic acid functionality, which can be used for further amide couplings to build out the inhibitor structure.

Reaction Scheme:

Protocol 2 Start 3-(6-Amino-9H-purin-9-yl)propanenitrile Product 3-(6-Amino-9H-purin-9-yl)propanoic acid Start->Product Aqueous Acid (e.g., HCl) or Base (e.g., NaOH), Heat

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Materials:

  • 3-(6-Amino-9H-purin-9-yl)propanenitrile

  • 6M Hydrochloric Acid (HCl) or 6M Sodium Hydroxide (NaOH)

  • pH meter or pH paper

Procedure (Acid Hydrolysis):

  • Suspend 3-(6-amino-9H-purin-9-yl)propanenitrile (1.0 eq) in 6M HCl.

  • Heat the mixture to reflux for 4-6 hours, or until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to ~3-4 with a suitable base (e.g., concentrated NaOH solution) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-(6-amino-9H-purin-9-yl)propanoic acid.

Causality: The choice between acidic or basic hydrolysis depends on the stability of other functional groups in the molecule. Acidic conditions are generally well-tolerated by the purine core.

Protocol 3: Diversification of the Scaffold - Reduction of the Nitrile to a Primary Amine

Reduction of the nitrile to a primary amine opens up another avenue for diversification, allowing for the introduction of various substituents via reductive amination or acylation.

Reaction Scheme:

Protocol 3 Start 3-(6-Amino-9H-purin-9-yl)propanenitrile Product 3-(6-Amino-9H-purin-9-yl)propan-1-amine Start->Product Reducing Agent (e.g., LiAlH4 or H2/Raney Ni), Solvent (e.g., THF or EtOH)

Sources

Application Notes and Protocols for 3-(adenin-9-yl)propanenitrile: A Guide for Investigation

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Potential of the Adenine Scaffold

Adenine, a fundamental component of our genetic code and cellular energy currency, stands as a "privileged scaffold" in the realm of medicinal chemistry and chemical biology.[1][2] Its inherent ability to interact with a vast array of biological targets has led to the development of numerous therapeutic agents, from antiviral medications to cancer therapies.[3] The strategic modification of the adenine core, particularly at the N9 position, has yielded compounds with exquisitely tuned biological activities. This document provides a comprehensive guide for the research and application of 3-(adenin-9-yl)propanenitrile , a less-explored derivative of adenine, offering potential as a novel chemical probe or therapeutic lead. While specific data on this compound is limited, this guide furnishes the foundational knowledge and experimental frameworks derived from closely related, well-characterized adenine analogs to empower researchers in their investigation.

Physicochemical Properties and Handling

PropertyValue (Predicted)Source/Justification
Molecular Formula C₈H₈N₆Calculated
Molecular Weight 188.19 g/mol Calculated
Appearance White to off-white crystalline solidAnalogy to adenine[4]
Solubility Soluble in DMSO, DMF; sparingly soluble in water and ethanolAnalogy to similar adenine derivatives[5]
Stability Stable under standard laboratory conditions. Aqueous solutions may be susceptible to hydrolysis over extended periods, particularly at non-neutral pH.General knowledge of purine chemistry

Storage and Handling:

  • Storage: Store at 2-8°C, desiccated, and protected from light.

  • Handling: Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust.[4]

  • Solution Preparation: For biological assays, prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-50 mM). Further dilutions into aqueous buffers or cell culture media should be made fresh for each experiment to minimize potential degradation.

Synthesis Protocol: N9-Alkylation of Adenine

The synthesis of 3-(adenin-9-yl)propanenitrile can be readily achieved via a nucleophilic substitution reaction between adenine and a suitable three-carbon electrophile. The following protocol is a standard and effective method for the N9-alkylation of purines.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Adenine Adenine Reaction Michael Addition Adenine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Base Base (e.g., DBU, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 3-(adenin-9-yl)propanenitrile Reaction->Product

Caption: Proposed synthesis of 3-(adenin-9-yl)propanenitrile.

Materials and Reagents:

  • Adenine

  • Acrylonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adenine (1 equivalent) in anhydrous DMF.

  • Base Addition: Add a suitable base. For a milder reaction, use K₂CO₃ (1.5 equivalents). For a potentially faster reaction, DBU (1.2 equivalents) can be used. Stir the suspension for 15-20 minutes at room temperature.

  • Electrophile Addition: Slowly add acrylonitrile (1.1 equivalents) to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (e.g., 9:1 v/v). The disappearance of the adenine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.

  • Extraction: Resuspend the residue in water and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure 3-(adenin-9-yl)propanenitrile.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Research Applications and Experimental Protocols

Based on the extensive research into analogous 9-substituted adenine derivatives, 3-(adenin-9-yl)propanenitrile is a candidate for investigation in several key areas of drug discovery and chemical biology.

Kinase Inhibitor Screening

Rationale: The adenine core mimics the purine ring of ATP, making adenine derivatives potent ATP-competitive kinase inhibitors.[1][2] Many successful kinase inhibitors in clinical use are based on modified purine scaffolds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for screening the inhibitory activity of 3-(adenin-9-yl)propanenitrile against a panel of kinases.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-(adenin-9-yl)propanenitrile in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase assay buffer.

    • Prepare solutions of the kinase of interest, the appropriate substrate peptide, and ATP at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

    • Add 10 µL of the 2x kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 10 µL of 2x ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Start Prepare Reagents Plate Dispense Compound to Plate Start->Plate AddKinase Add Kinase/Substrate Mix Plate->AddKinase AddATP Initiate with ATP AddKinase->AddATP Incubate Incubate at 30°C AddATP->Incubate AddADPGlo Add ADP-Glo™ Reagent Incubate->AddADPGlo Incubate2 Incubate at RT AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate at RT AddDetection->Incubate3 Read Read Luminescence Incubate3->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Antiviral Activity Screening

Rationale: Acyclic nucleoside analogs, including many 9-substituted adenine derivatives, are a cornerstone of antiviral therapy.[3] They can act as chain terminators of viral DNA or RNA synthesis or as inhibitors of key viral enzymes.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect host cells from virus-induced cell death.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) at a density that will form a confluent monolayer after 24 hours.

  • Compound Addition: Prepare serial dilutions of 3-(adenin-9-yl)propanenitrile in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "no compound" control.

  • Viral Infection: Infect the cells with a viral suspension at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days. Include a "no virus" control to assess compound cytotoxicity.

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator until CPE is complete in the "no compound" control wells.

  • CPE Assessment:

    • Remove the medium.

    • Add a solution of Crystal Violet in methanol/formaldehyde to stain the remaining viable cells.

    • After staining, wash the plate with water and allow it to dry.

    • Solubilize the stain with methanol or a detergent solution.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration. Determine the EC₅₀ (the concentration that protects 50% of cells from CPE) and the CC₅₀ (the concentration that causes 50% cytotoxicity in uninfected cells). The ratio of CC₅₀ to EC₅₀ gives the Selectivity Index (SI).

Modulation of Immune Responses

Rationale: Certain small molecule adenine derivatives have been shown to act as interferon inducers, likely through the activation of Toll-like receptors (TLRs).[1] This makes them of interest as potential immunomodulatory agents.

Experimental Protocol: Interferon Induction in Human PBMCs

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Treat the PBMCs with various concentrations of 3-(adenin-9-yl)propanenitrile. Include a vehicle control (DMSO) and a positive control (e.g., R848, a known TLR7/8 agonist).

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

  • Cytokine Measurement: Measure the concentration of Interferon-alpha (IFN-α) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN-α concentration against the compound concentration to determine the dose-response relationship.

Hypothetical Mechanism of Action: A Starting Point for Investigation

Given its structure, 3-(adenin-9-yl)propanenitrile could potentially interact with several biological pathways. The following diagram illustrates a hypothetical mechanism based on the known activities of other adenine derivatives, providing a conceptual framework for further studies.

G cluster_kinase Kinase Inhibition cluster_viral Antiviral Action cluster_tlr Immunomodulation Compound 3-(adenin-9-yl)propanenitrile Kinase Kinase ATP-Binding Site Compound->Kinase Competitive Inhibition ViralPolymerase Viral Polymerase Compound->ViralPolymerase Inhibition or Incorporation TLR Toll-like Receptor (e.g., TLR7) Compound->TLR Agonism PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ViralGenome Growing Viral DNA/RNA ViralPolymerase->ViralGenome Elongation ChainTermination Chain Termination ViralPolymerase->ChainTermination Nucleotides dNTPs/NTPs Nucleotides->ViralPolymerase Signaling MyD88-dependent Signaling TLR->Signaling NFkB NF-κB Activation Signaling->NFkB IFN Interferon Production NFkB->IFN

Caption: Potential mechanisms of action for 3-(adenin-9-yl)propanenitrile.

Conclusion

3-(adenin-9-yl)propanenitrile represents an intriguing yet underexplored molecule within the rich chemical space of adenine derivatives. While direct experimental data remains to be established, its structural features suggest a high potential for biological activity. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers to unlock the potential of this compound. Through systematic investigation using the outlined methodologies, the scientific community can elucidate the true utility of 3-(adenin-9-yl)propanenitrile as a novel tool for biological research or as a scaffold for future drug development.

References

  • Isobe, Y., Kurimoto, A., Tobe, M., Hashimoto, K., Nakamura, T., Norimura, K., Ogita, H., & Takaku, H. (2006). Synthesis and biological evaluation of novel 9-substituted-8-hydroxyadenine derivatives as potent interferon inducers. Journal of Medicinal Chemistry, 49(6), 2088–2095. [Link]

  • Farquhar, D., & Smith, R. (1985). Synthesis and biological evaluation of 9-[5'-(2-oxo-1,3,2-oxazaphosphorinan-2-yl)-.beta.-D-arabinosyl]adenine and 9-[5'-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-.beta.-D-arabinosyl]adenine: potential neutral precursors of 9-[.beta.-D-arabinofuranosyl]adenine 5'-monophosphate. Journal of Medicinal Chemistry, 28(9), 1358–1361. [Link]

  • De Clercq, E. (2009). The legacy of acyclic nucleoside phosphonates (ANPs) in antiviral chemotherapy. Reviews in Medical Virology, 19(5), 271–293.
  • Vince, R. (2010). A brief history of the development of antiviral drugs.
  • Smolobochkin, A. V., Gazizov, A. S., Vagapova, L. I., Voronina, Y. K., Burilov, A. R., Bogdanov, A. A., & Pudovik, M. A. (2018). Synthesis of Adenines with a Phosphorus-Containing Group in the 9-Position. Russian Journal of Organic Chemistry, 54(6), 938–942. [Link]

  • Holý, A. (1994). Preparation of 9-(2-Phosphonomethoxyethyl)adenine Esters as Potential Prodrugs. Collection of Czechoslovak Chemical Communications, 59(8), 1849-1862. [Link]

  • Wu, M., El-Kattan, Y., Lin, T. H., Ghosh, A., Kumar, V. S., Kotian, P. L., Cheng, X., Bantia, S., Babu, Y. S., & Chand, P. (2005). Synthesis of 9-[1-(substituted)-2-(phosphonomethoxy)ethyl]adenine derivatives as possible antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1569–1585. [Link]

  • Fujii, T., Saito, T., Kizu, K., Hayashibara, H., Kumazawa, Y., & Nakajima, S. (1986). A new synthetic pathway to adenine-2-d, 9-alkyladenine-2-d, adenosine-2-d, and 2'-deoxyadenosine-2-d. Nucleic Acids Symposium Series, (17), 33–36. [Link]

  • Zatorski, A., & Watanabe, K. A. (1994). Heterocyclic Analogues of Nucleosides: Synthesis and Biological Evaluation of Some 1-(3-Thianyl)uracil and 9-(3-Thianyl)adenine Derivatives. Journal of Heterocyclic Chemistry, 31(2), 353-357. [Link]

  • Lee, Y. R., & Kim, J. H. (2021). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topo. Bioorganic & Medicinal Chemistry, 39, 116162. [Link]

  • Zhang, Z. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Molecules, 30(9), 3789. [Link]

  • Bongartz, J. P., Lemoine, H., & Zimmermann, M. (2021). Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor. Molecules, 26(3), 633. [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Adenine. [Link]

  • Pierra, C., Amador, A., & Lacroix, S. (2016). Stability of adenine-based cytokinins in aqueous solution. Plant Methods, 12, 43. [Link]

  • PhytoTech Labs. (n.d.). Solution Stability of Adenine-based Cytokinins. [Link]

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Application Note: 3-(6-Amino-9H-purin-9-yl)propanenitrile as a Versatile Precursor in Novel Nucleoside and PNA-Analog Development

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists

Introduction & Scientific Rationale

The compound 3-(6-Amino-9H-purin-9-yl)propanenitrile (CAS No. 4244-45-5), commonly referred to as 9-(2-cyanoethyl)adenine, is a highly versatile synthetic building block. In the realm of drug development and modified nucleic acid synthesis, the cyanoethyl moiety acts as a bifunctional "masked" linker.

As a Senior Application Scientist, I frequently utilize this precursor because it provides two divergent, high-yield synthetic pathways:

  • Hydrolysis of the nitrile yields 3-(adenin-9-yl)propanoic acid, a critical monomer for homologous Peptide Nucleic Acids (PNAs) and tethered nucleobase polymers.

  • Reduction of the nitrile yields 9-(3-aminopropyl)adenine, a primary amine precursor essential for synthesizing acyclic nucleoside antivirals (analogous to Tenofovir/Adefovir frameworks) and polyamine-nucleobase conjugates for cationic lipid delivery systems.

Understanding the reactivity of α,β-unsaturated systems with nucleobases is critical for controlling these pathways [1]. The following guide details the optimized synthesis of this precursor and its downstream applications, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Causality: The Aza-Michael Addition

The synthesis of 3-(6-Amino-9H-purin-9-yl)propanenitrile relies on the aza-Michael addition of adenine to acrylonitrile. Adenine is an ambident nucleophile with multiple reactive nitrogen sites (N1, N3, N7, N9, and the exocyclic N6).

The Regioselectivity Challenge: Deprotonation of adenine yields an adenide anion where the negative charge is delocalized primarily between the N7 and N9 positions. While kinetic attack can occur at N7, the N9-alkylated product is thermodynamically favored because it minimizes steric repulsion and preserves the optimal aromaticity of the purine ring system. By applying elevated temperatures and a non-nucleophilic base, the reaction is placed under strict thermodynamic control, driving the reversible N7-adduct to the highly stable N9-adduct [2].

Regio N Adenide Anion (Delocalized Charge) N9 N9-Alkylation (Thermodynamically Stable) N->N9 Major Pathway (>90% Yield) N3 N3-Alkylation (Sterically Hindered) N->N3 Trace/Reversible N7 N7-Alkylation (Kinetic Minor Product) N->N7 Minor Pathway (<5% Yield)

Fig 2. Regioselectivity logic of the aza-Michael addition under thermodynamic control.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, we evaluated various catalytic conditions. The data below demonstrates why DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF at 60 °C is the superior choice for maximizing the N9-isomer yield.

Table 1: Optimization of Aza-Michael Addition of Adenine to Acrylonitrile

Base CatalystSolventTemperature (°C)Time (h)Regioselectivity (N9:N7)Isolated Yield (%)
NaOH (0.1 eq)H₂O252485:1562
K₂CO₃ (1.0 eq)DMF601892:878
Triton B (0.1 eq)EtOH501690:1081
DBU (0.1 eq) DMF 60 12 >98:2 94

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 3-(6-Amino-9H-purin-9-yl)propanenitrile

Objective: Synthesize the title compound via thermodynamic control to ensure >98% N9 regioselectivity.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol (1.35 g) of anhydrous adenine in 15 mL of anhydrous DMF in a 50 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

    • Causality: DMF is chosen because it fully solubilizes the intermediate adenide anion, facilitating homogeneous reaction kinetics and preventing surface-level trapping of kinetic isomers.

  • Catalyst Addition: Add 1.0 mmol (0.15 mL) of DBU to the suspension. Stir for 15 minutes at room temperature.

    • Causality: DBU is a strong, non-nucleophilic base. It efficiently deprotonates the N9 position without participating in competing nucleophilic attacks on the Michael acceptor (acrylonitrile).

  • Reagent Addition: Cool the flask to 0–5 °C using an ice bath. Add 15.0 mmol (1.0 mL) of acrylonitrile dropwise over 10 minutes.

    • Causality: The initial aza-Michael addition is highly exothermic. Dropwise addition at low temperatures prevents the bulk thermal polymerization of acrylonitrile.

  • Thermodynamic Equilibration: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours.

    • Causality: Heating provides the activation energy necessary to overcome the kinetic barrier, allowing any reversibly formed N7-adducts to equilibrate fully to the thermodynamically stable N9-adduct.

  • Isolation & Self-Validation: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Stir vigorously for 30 minutes until a white precipitate forms. Filter the solid, wash with cold water, and dry under vacuum.

    • Validation Check: Perform TLC (DCM:MeOH 9:1). The disappearance of the adenine spot ( Rf​ ~0.1) and the appearance of a new, UV-active spot ( Rf​ ~0.5) indicates successful conversion. 1 H NMR will show a characteristic triplet at ~3.0 ppm corresponding to the cyanoethyl -CH₂- protons.

Protocol 2: Downstream Reduction to 9-(3-Aminopropyl)adenine

Objective: Reduce the nitrile moiety to a primary amine for downstream acyclic nucleoside synthesis.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol (0.94 g) of 3-(6-Amino-9H-purin-9-yl)propanenitrile in 25 mL of 7N methanolic ammonia.

    • Causality: The addition of methanolic ammonia is critical. During the reduction of a nitrile, a highly reactive imine intermediate is formed. Without excess ammonia, the newly formed primary amine can attack this imine, leading to unwanted secondary and tertiary amine dimers. The ammonia shifts the equilibrium, ensuring high fidelity to the primary amine product.

  • Reduction: Add a catalytic amount of Raney-Nickel (approx. 100 mg, washed with methanol). Place the mixture in a Parr hydrogenator and pressurize with H₂ gas to 50 psi. Shake at room temperature for 6 hours.

  • Workup: Carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the pyrophoric Raney-Nickel catalyst.

    • Causality: Celite prevents the fine catalyst particles from passing through the filter paper, ensuring the final product is free of heavy metal contamination.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 9-(3-aminopropyl)adenine, which can be recrystallized from ethanol.

Synthetic Workflow Visualization

Workflow A Adenine (Nucleobase) C 3-(6-Amino-9H-purin-9-yl)propanenitrile (Key Precursor) A->C DBU Catalysis (Aza-Michael Addition) B Acrylonitrile (Michael Acceptor) B->C D Acid/Base Hydrolysis C->D E Catalytic Hydrogenation C->E F 3-(Adenin-9-yl)propanoic acid (Homologous PNA Monomer) D->F G 9-(3-Aminopropyl)adenine (Cationic Delivery / Antivirals) E->G

Fig 1. Synthetic workflow from Adenine to downstream PNA and antiviral precursors.

References

  • Title: Direct alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl adducts of guanine and thymine and carboxyethyl adducts of adenine and cytosine. Source: Environmental Health Perspectives URL: [Link][1]

  • Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: Journal of Medicinal Chemistry URL: [Link][2]

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-(adenin-9-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the in vitro characterization of 3-(adenin-9-yl)propanenitrile, a synthetic molecule incorporating an adenine core and a propanenitrile moiety. The adenine component, a fundamental unit of nucleic acids and energy-carrying molecules like ATP, suggests potential interactions with a wide range of biological targets, including enzymes involved in purine metabolism and signaling cascades.[1] The nitrile group, a versatile functional group in medicinal chemistry, can participate in various non-covalent interactions and, in some contexts, may act as a covalent warhead.[2][3]

Given the structural characteristics of 3-(adenin-9-yl)propanenitrile, this guide outlines a series of in vitro assays to explore its potential biological activities. The proposed experimental workflows are designed to assess its interaction with key enzyme families, its effect on cellular signaling pathways, and its general cytotoxic profile. The protocols are presented with detailed, step-by-step instructions to ensure reproducibility and are accompanied by explanations of the underlying scientific principles.

Rationale for Proposed In Vitro Assays

The selection of the following in vitro assays is based on the chemical structure of 3-(adenin-9-yl)propanenitrile and the established roles of its core components in biological systems.

  • Adenosine Deaminase (ADA) Inhibition Assay: Adenosine deaminase is a critical enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine.[4] Molecules with an adenine core, such as 3-(adenin-9-yl)propanenitrile, are logical candidates for ADA inhibitors.[5][6] Inhibition of ADA can modulate adenosine levels, which has therapeutic implications in inflammation and cancer.[4]

  • KRAS Nucleotide Exchange Assay: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in crucial signaling pathways regulating cell growth and proliferation.[7] Mutations in KRAS are prevalent in many cancers. While KRAS binds to guanine-based nucleotides, the structural similarity between adenine and guanine provides a rationale for investigating the potential of 3-(adenin-9-yl)propanenitrile to interfere with KRAS function, specifically the exchange of GDP for GTP, which is a key step in its activation.[7][8][9][10]

  • Cellular Viability (MTT) Assay: It is fundamental to evaluate the cytotoxic potential of any novel compound. The MTT assay is a colorimetric method that assesses cell metabolic activity, which is generally correlated with cell viability.[11] This assay will determine the concentration range at which 3-(adenin-9-yl)propanenitrile may exert cytotoxic effects on cultured cells.

  • Nitrile Reactivity Assay: The nitrile group can, in some chemical contexts, act as an electrophile and react with nucleophilic residues in proteins, such as cysteine.[2][3] A simple in vitro assay using glutathione (GSH), a biological thiol, can provide an indication of the potential for 3-(adenin-9-yl)propanenitrile to act as a covalent inhibitor.[12][13]

Experimental Protocols

Adenosine Deaminase (ADA) Inhibition Assay

This colorimetric assay measures the inhibition of ADA by monitoring the production of uric acid from adenosine through a series of coupled enzymatic reactions.[14][15][16][17]

Principle:

  • ADA deaminates adenosine to inosine.

  • Inosine is converted to hypoxanthine by purine nucleoside phosphorylase (PNP).

  • Hypoxanthine is then oxidized to uric acid by xanthine oxidase (XOD), which can be measured by the increase in absorbance at 293 nm.

ADA_Inhibition_Assay Adenosine Adenosine Inosine Inosine Adenosine->Inosine  ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine  PNP Uric_Acid Uric Acid (Abs @ 293 nm) Hypoxanthine->Uric_Acid  XOD ADA Adenosine Deaminase (ADA) PNP Purine Nucleoside Phosphorylase (PNP) XOD Xanthine Oxidase (XOD) Inhibitor 3-(adenin-9-yl)propanenitrile Inhibitor->ADA

Figure 1: Workflow of the coupled enzymatic assay for ADA inhibition.

Materials:

  • Human recombinant Adenosine Deaminase 1 (ADA1)

  • Purine Nucleoside Phosphorylase (PNP)

  • Xanthine Oxidase (XOD)

  • Adenosine (substrate)

  • 3-(adenin-9-yl)propanenitrile (test compound)

  • EHNA (a known ADA inhibitor, as a positive control)[4]

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock solution of the test compound and EHNA in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of ADA, PNP, and XOD in potassium phosphate buffer. The optimal concentrations should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of adenosine in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the 10X test compound dilutions or controls (solvent for negative control, EHNA for positive control).

    • Add 40 µL of a master mix containing ADA, PNP, and XOD in potassium phosphate buffer to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the adenosine working solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 293 nm every minute for 30 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of uric acid formation (V) from the linear portion of the absorbance curve (ΔAbs/min).

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_solvent_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Kinetic Mode Measurement of a signal at multiple time points to determine a rate.
Positive Control A known inhibitor (EHNA) to validate the assay's ability to detect inhibition.
Negative Control The solvent used to dissolve the test compound, to account for any solvent effects.

Table 1: Key parameters in the ADA inhibition assay.

KRAS Nucleotide Exchange Assay

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein, which is a critical step for its activation. A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[7]

Principle: A terbium-labeled anti-tag antibody (donor) binds to a tagged KRAS protein. A fluorescently labeled GTP analog (acceptor) is used. When the fluorescent GTP binds to KRAS, the donor and acceptor are in close proximity, resulting in a FRET signal. Inhibitors that prevent GTP binding will reduce the FRET signal.

KRAS_Assay cluster_0 No Inhibition cluster_1 Inhibition KRAS_GTP Tagged-KRAS-GTP-Fluor FRET High FRET Signal KRAS_GTP->FRET Proximity Ab Tb-Antibody Ab->KRAS_GTP Binding KRAS_GDP Tagged-KRAS-GDP No_FRET Low FRET Signal KRAS_GDP->No_FRET Inhibitor 3-(adenin-9-yl)propanenitrile Inhibitor->KRAS_GDP Prevents GTP binding

Figure 2: Principle of the TR-FRET based KRAS nucleotide exchange assay.

Materials:

  • Recombinant tagged KRAS protein (e.g., His-tagged KRAS G12D)

  • Terbium-labeled anti-tag antibody (e.g., anti-His-Tb)

  • Fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTP)

  • Guanine nucleotide exchange factor (GEF), such as SOS1 (optional, to enhance exchange rate)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • 384-well low-volume black microplate

  • TR-FRET capable plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of 3-(adenin-9-yl)propanenitrile in assay buffer.

  • Assay Setup:

    • Add the test compound dilutions to the wells of the microplate.

    • Add a solution containing the tagged KRAS protein and the terbium-labeled antibody to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the nucleotide exchange by adding the fluorescently labeled GTP analog (and GEF, if used) to each well.

    • Incubate at room temperature for 20-30 minutes, protected from light.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Determine the percent inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

ParameterDescription
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer, a highly sensitive assay format.
GEF Guanine nucleotide Exchange Factor, a protein that facilitates the exchange of GDP for GTP on RAS proteins.
IC50 The concentration of an inhibitor that reduces the FRET signal by 50%.

Table 2: Key parameters in the KRAS nucleotide exchange assay.

Cellular Viability (MTT) Assay

This assay is a standard method for assessing the cytotoxicity of a compound on cultured cells.[11]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • A suitable cancer cell line (e.g., HepG2 for liver toxicity, or a panel of lines)[11]

  • Complete cell culture medium

  • 3-(adenin-9-yl)propanenitrile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(adenin-9-yl)propanenitrile in complete cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the test compound or controls (medium alone for untreated control, a known cytotoxic agent for positive control).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control. % Viability = (Abs_treated / Abs_untreated) * 100

    • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Nitrile Reactivity Assay with Glutathione (GSH)

This assay assesses the potential of the nitrile group in 3-(adenin-9-yl)propanenitrile to react with a biological thiol, providing an indirect measure of its potential for covalent modification of proteins.[12][13]

Principle: The test compound is incubated with glutathione (GSH). The depletion of GSH over time is monitored, typically using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product. A decrease in the signal from Ellman's reagent indicates consumption of GSH.

Materials:

  • 3-(adenin-9-yl)propanenitrile

  • Glutathione (GSH)

  • Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations to a solution of GSH in phosphate buffer. Include a control with GSH and buffer only.

  • Incubation:

    • Incubate the plate at 37°C for different time points (e.g., 0, 1, 2, 4 hours).

  • GSH Measurement:

    • At each time point, take an aliquot of the reaction mixture and add it to a solution of DTNB in phosphate buffer.

    • Allow the color to develop for 5-10 minutes.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Create a standard curve of known GSH concentrations.

    • Calculate the concentration of remaining GSH in each sample at each time point.

    • Plot the percentage of GSH remaining versus time for each concentration of the test compound. A significant decrease in GSH over time suggests reactivity of the nitrile group.

Concluding Remarks

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of 3-(adenin-9-yl)propanenitrile. By systematically evaluating its potential to inhibit key enzymes like adenosine deaminase, modulate the activity of critical signaling proteins such as KRAS, and assessing its cellular toxicity and chemical reactivity, researchers can gain valuable insights into its pharmacological profile. The results from these assays will guide further preclinical development, including more specific target identification and validation studies.

References

  • KRAS G12C Human Nucleotide Exchange Assay LeadHunter Assay - TW. (n.d.). Retrieved from [Link]

  • Kras (G12D) Nucleotide Exchange Assay Kit - Aurora Biolabs. (n.d.). Retrieved from [Link]

  • Adenosine Deaminase (ADA1) Inhibitor Screening Kit (Colorimetric) (#BN01151) - Assay Genie. (n.d.). Retrieved from [Link]

  • The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from swedes (Brassica napus) in human and bovine liver cells. (2021, February 11). Taylor & Francis. Retrieved from [Link]

  • Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (2013, September 15). Retrieved from [Link]

  • Adenosine Deaminase Activity Assay Kit (Colorimetric). (n.d.). Retrieved from [Link]

  • A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Small-Molecule Inhibition of KRAS through Conformational Selection. (2023, August 18). PMC. Retrieved from [Link]

  • A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (2009, February 15). PubMed. Retrieved from [Link]

  • Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights. (2019, October 9). MDPI. Retrieved from [Link]

  • KRAS(G12D) Nucleotide Exchange Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • STAR TREC - Protein Science: Nucleotide Exchange of KRAS4b - Frederick National Laboratory. (n.d.). Retrieved from [Link]

  • In vitro antibacterial activity of different adenosine analogues. (2012, April 15). PubMed. Retrieved from [Link]

  • The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from rutabaga in human and bovine liver cells. (2018, September 17). bioRxiv. Retrieved from [Link]

  • Synthesis and Biological Properties of Prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic Acid. (2016, January 27). PubMed. Retrieved from [Link]

  • Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Adenosine deaminase inhibitors. Synthesis and biological evaluation of putative metabolites of (+)-erythro-9-(2S-hydroxy-3R-nonyl)adenine. (n.d.). PubMed. Retrieved from [Link]

  • Adenine, a key player in biology and medicinal chemistry. (2024, July 11). Retrieved from [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Targeting adenylate-forming enzymes with designed sulfonyladenosine inhibitors. (2019, February 19). Retrieved from [Link]

  • Targeting adenylate-forming enzymes with designed sulfonyladenosine inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Nitrile-based reversible covalent inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. (2022, April 15). PMC. Retrieved from [Link]

  • Adenosine. (2003, October 17). Circulation Research - American Heart Association Journals. Retrieved from [Link]

  • Alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid: a new class of broad-spectrum antiviral agents. (n.d.). PubMed. Retrieved from [Link]

  • In vitro metabolism studies of new adenosine A 2A receptor antagonists. (2008, December 15). PubMed. Retrieved from [Link]

  • Recent advances in the development of covalent inhibitors. (n.d.). PMC. Retrieved from [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (n.d.). PMC. Retrieved from [Link]

  • Identification of the bioactive enantiomer of erythro-3-(adenin-9-yl)-2-nonanol (EHNA), a semi-tight binding inhibitor of adenosine deaminase. (n.d.). PubMed. Retrieved from [Link]

  • Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs. (2020, April 13). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • Induction and inhibition of the in vitro N1-oxidation of 9-benzyladenine and isomeric 9-(nitrobenzyl)adenines. (n.d.). PubMed. Retrieved from [Link]

  • The Discovery of Benzylidene‐Indenone as Selective Butyrylcholinesterase Inhibitor with Choline Acetyltransferase Gene and Neurite Promoting Abilities. (2024, May 15). ResearchGate. Retrieved from [Link]

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Application Note: Derivatization of 3-(adenin-9-yl)propanenitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Screening Strategy Guide

Introduction & Mechanistic Rationale

The purine scaffold is a privileged structure in modern drug discovery, forming the core of numerous antiviral agents (e.g., acyclic nucleoside phosphonates like Tenofovir), kinase inhibitors, and adenosine receptor modulators. 3-(adenin-9-yl)propanenitrile —also known as 9-(2-cyanoethyl)adenine—serves as a highly versatile, low-molecular-weight intermediate for synthesizing these diverse biologically active libraries.

The core scaffold is synthesized via an aza-Michael addition of adenine to acrylonitrile. Mechanistically, the aza-Michael addition is a fundamental reaction involving a nucleophile (Michael donor) and an electron-deficient alkene (Michael acceptor)[1]. Under basic catalysis, the deprotonation of the purine ring generates a resonance-stabilized anion[2][3]. While adenine possesses multiple nucleophilic nitrogen atoms (N3, N7, N9), the N9 position is thermodynamically favored. The nucleophilic N9 attacks the electrophilic β -carbon of acrylonitrile, followed by protonation to yield the cyanoethyl adduct[2]. Historically, the reactivity of acrylonitrile with nucleobases was heavily studied to understand DNA alkylation and genotoxicity[4][5]; today, we harness this exact regioselective alkylation to build robust drug discovery libraries.

The terminal nitrile group of 3-(adenin-9-yl)propanenitrile acts as a synthetic hinge. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted via cycloaddition into a tetrazole bioisostere, enabling rapid expansion of structure-activity relationship (SAR) studies.

Chemical Synthesis & Derivatization Workflows

The following workflow illustrates the divergent synthesis strategy used to generate a screening library from a single, scalable Michael addition event.

Synthesis A Adenine C 3-(adenin-9-yl)propanenitrile (Core Scaffold) A->C Aza-Michael Addition B Acrylonitrile B->C D Nitrile Reduction (Amine Derivative) C->D Raney Ni, H2, NH3/MeOH E Hydrolysis (Carboxylic Acid) C->E Acid/Base Hydrolysis F Cycloaddition (Tetrazole Derivative) C->F NaN3, NH4Cl DMF, 120°C

Figure 1: Divergent synthesis workflow for generating an adenine-derivative library.

Protocol A: Synthesis of the Core Scaffold via Aza-Michael Addition
  • Causality & Insight: Adenine is notoriously insoluble in most organic solvents; anhydrous DMF is required to achieve a homogenous reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a non-nucleophilic base to deprotonate adenine without competing for the Michael acceptor.

  • Procedure:

    • Suspend adenine (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

    • Add DBU (1.0 mmol, 0.1 eq) and stir for 15 minutes at room temperature.

    • Dropwise add acrylonitrile (12.0 mmol, 1.2 eq). CAUTION: Acrylonitrile is highly toxic, volatile, and a suspected carcinogen. Perform strictly in a fume hood.

    • Elevate temperature to 60 °C and stir for 12 hours.

  • Validation & QC: Monitor via TLC (DCM:MeOH 9:1). The adenine spot ( Rf​ ~0.1) will convert to a new, UV-active spot ( Rf​ ~0.4).

  • Workup: Concentrate under reduced pressure. Triturate the resulting residue with cold ethanol. The N9 isomer preferentially crystallizes, leaving trace N7-alkylated byproducts in the mother liquor. Filter and dry under vacuum.

  • Self-Validating QC: 1 H-NMR (DMSO- d6​ ) must show HMBC correlations between the alkyl CH2​ protons and the purine C4/C8 carbons to definitively confirm N9 regioselectivity.

Protocol B: Nitrile Reduction to 3-(adenin-9-yl)propan-1-amine
  • Causality & Insight: Reducing nitriles often yields a mixture of primary, secondary, and tertiary amines due to the condensation of the intermediate imine with newly formed primary amines. Conducting the catalytic hydrogenation in the presence of methanolic ammonia suppresses this side reaction, driving the equilibrium toward the primary amine.

  • Procedure:

    • Dissolve 3-(adenin-9-yl)propanenitrile (5.0 mmol) in 7N NH3​ in MeOH (25 mL).

    • Add Raney Nickel slurry (20% w/w).

    • Purge the reaction vessel with N2​ (3x), followed by H2​ (3x). Stir vigorously under an H2​ atmosphere (balloon, 1 atm) for 16 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. CAUTION: Raney Ni is pyrophoric; do not allow the filter cake to dry. Concentrate the filtrate.

  • Self-Validating QC: LC-MS will show a clean shift from m/z 189 [M+H]+ to m/z 193 [M+H]+ . A ninhydrin stain on TLC will appear distinctly purple, confirming the primary aliphatic amine.

Protocol C: Tetrazole Bioisostere Generation
  • Causality & Insight: Tetrazoles are classic bioisosteres for carboxylic acids, offering improved membrane permeability and metabolic stability. NH4​Cl is used as a weak acid to generate hydrazoic acid in situ and protonate the intermediate, driving the [2+3] cycloaddition forward safely.

  • Procedure:

    • Dissolve 3-(adenin-9-yl)propanenitrile (5.0 mmol, 1.0 eq) in DMF (15 mL).

    • Add sodium azide ( NaN3​ , 15.0 mmol, 3.0 eq) and ammonium chloride ( NH4​Cl , 15.0 mmol, 3.0 eq).

    • Heat to 120 °C behind a blast shield for 24 hours.

  • Workup: Cool to room temperature. Carefully acidify the mixture to pH 3 using 1M HCl to precipitate the tetrazole. Filter, wash with cold water, and dry.

  • Self-Validating QC: 13 C-NMR will show the disappearance of the nitrile carbon (~118 ppm) and the emergence of a highly deshielded tetrazole quaternary carbon (~155-160 ppm).

Biological Screening Cascade

Once the derivatized library is synthesized, it is subjected to a tiered biological screening cascade to identify lead compounds.

Screening Lib Adenine Derivative Library Primary Primary Screening (Receptor Binding / Viral CPE) Lib->Primary Tox Cytotoxicity Assay (CC50 in PBMC/HepG2) Primary->Tox Active Hits (IC50 < 10 µM) Secondary Secondary Screening (Selectivity Profiling) Tox->Secondary High Therapeutic Index (SI > 10) Lead Lead Compound Selection Secondary->Lead Target Validated

Figure 2: Tiered biological screening cascade for hit triage and lead selection.

Assay Rationale
  • Primary Screening (Efficacy): Antiviral libraries are evaluated using a Cytopathic Effect (CPE) reduction assay in virus-infected cell lines (e.g., MT-4 cells for HIV-1). Adenosine receptor libraries utilize radioligand displacement assays against A1​ , A2A​ , A2B​ , and A3​ receptor subtypes.

  • Cytotoxicity (Safety): Active hits must be counter-screened against host cells (e.g., HepG2 or PBMCs) using CellTiter-Glo (ATP quantification) or MTT assays to determine the CC50​ (50% Cytotoxic Concentration).

  • Selectivity Index (SI): The viability of a compound is determined by its SI ( CC50​/IC50​ ). Only compounds with an SI > 10 progress to secondary mechanism-of-action profiling (e.g., kinase inhibition assays).

Data Presentation & Expected Outcomes

Table 1: Physicochemical Properties & QC Metrics of Key Derivatives

CompoundModificationMW ( g/mol )Typical YieldLC-MS [M+H]+ Key NMR Diagnostic Peak ( 1 H / 13 C)Core ScaffoldNone (Nitrile)188.2085 - 90%189.1 1 H: ~3.05 ppm (t, 2H, - CH2​ -CN)Derivative AAmine192.2275 - 82%193.1 1 H: ~2.60 ppm (t, 2H, - CH2​ NH2​ )Derivative BCarboxylic Acid207.1980 - 85%208.1 13 C: ~173.5 ppm (-COOH)Derivative CTetrazole231.2265 - 70%232.1 13 C: ~158.2 ppm (Tetrazole C)

Table 2: Representative Biological Screening Profile (Hit Triage)

Note: Data below represents a hypothetical triage matrix to demonstrate the evaluation logic.

Compound IDStructural ModificationAntiviral IC50​ (µM)Cytotoxicity CC50​ (µM)Selectivity Index (SI)Status
Core-01 Unmodified Nitrile> 50.0> 100.0N/AInactive
Lib-A04 Amine + Benzamide8.445.05.3Discard (Tox)
Lib-B12 Esterified Acid1.2> 100.0> 83.3Advance to Lead
Lib-C02 Tetrazole0.4585.0188.8Advance to Lead

References

  • Solomon, J.J., Cote, I.L., Wortman, M., Decker, K., & Segal, A. (1984). "In vitro alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl-adducts of guanine and thymine and carboxyethyl-adducts of adenine and cytosine." Chemico-Biological Interactions. 5

  • "Nucleic Bases Alkylation With Acrylonitrile and Cyanoethylene Oxide: A Computational Study." (2018). Chemical Research in Toxicology / PubMed. 4

  • "Michael Addition." (2023). Alfa Chemistry. 2

  • "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." (2017). ResearchGate. 1

  • "The Michael Addition Reaction and Conjugate Addition." (2023). Master Organic Chemistry. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(6-Amino-9H-purin-9-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you are likely synthesizing 3-(6-Amino-9H-purin-9-yl)propanenitrile (commonly known as 9-(2-cyanoethyl)adenine) as a critical intermediate for acyclic nucleoside analogs, polyamine conjugates, or peptide nucleic acid (PNA) precursors.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol for the aza-Michael addition of adenine to acrylonitrile.

Mechanistic Overview: The Aza-Michael Addition

The formation of carbon-nitrogen bonds via the aza-Michael addition is a cornerstone of organic synthesis for producing active pharmaceutical ingredients[1]. The synthesis of 9-(2-cyanoethyl)adenine relies on this mechanism, where the deprotonated adenine acts as the Michael donor and acrylonitrile serves as the α,β-unsaturated Michael acceptor[2].

Because adenine possesses multiple nucleophilic nitrogen centers (N1, N3, N7, N9, and the exocyclic N6 amine), achieving high regioselectivity for the N9 position is the primary synthetic challenge. The reaction of adenine with acrylonitrile under alkaline conditions is thermodynamically controlled, meaning the products exist in equilibrium with the reactants, ultimately favoring the stable 9-N adduct[3].

G Adenine Adenine (Poorly Soluble) Intermediate Adenine Anion (Delocalized) Adenine->Intermediate Deprotonation Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate Aza-Michael Addition Base Base Catalyst (e.g., DBU, NaOH) Base->Intermediate Kinetic N7-Adduct (Kinetic Product) Intermediate->Kinetic Fast, Low Temp Thermodynamic N9-Adduct (Thermodynamic Product) Target Intermediate->Thermodynamic Slow, High Temp/Base Kinetic->Thermodynamic Retro-Michael Equilibration

Thermodynamic vs. Kinetic Control in the Aza-Michael Addition of Adenine.

Troubleshooting FAQs

Q1: My LC-MS shows a mixture of isomers (N7 and N9 adducts). How do I improve N9 regioselectivity?

Root Cause: The reaction is trapped under kinetic control rather than thermodynamic control. The N7 position is often kinetically favored due to lower steric hindrance and higher electron density in the intermediate transition state. Solution: Exploit the reversibility of the Michael addition (the retro-Michael reaction). The N9-adduct is the thermodynamically most stable isomer[3]. To drive the equilibrium toward the N9 product:

  • Elevate the Temperature: Run the reaction at 60–70 °C after the initial addition phase.

  • Use a Stronger Base: Catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) facilitate the rapid equilibration of the kinetic N7-adduct back into the free adenine anion and acrylonitrile, which then irreversibly funnels into the thermodynamic N9 sink.

Q2: Adenine is poorly soluble in my reaction mixture, leading to low conversion rates. What is the optimal solvent system?

Root Cause: Adenine exhibits strong intermolecular hydrogen bonding, making it highly insoluble in standard non-polar or weakly polar organic solvents. Solution: Use a highly polar aprotic solvent like DMF or DMSO. The most robust method is to use DMF combined with DBU. DBU not only acts as a base but also helps disrupt hydrogen bonding, partially solubilizing the adenine before the addition of the electrophile.

Q3: I am observing a viscous byproduct and my yield of the target nitrile is low. What is happening?

Root Cause: Acrylonitrile is highly prone to anionic polymerization, especially in the presence of strong bases and heat. Solution:

  • Temperature Phasing: Add the acrylonitrile dropwise at 0–5 °C. This suppresses exothermic polymerization when the monomer concentration is at its highest.

  • Stoichiometric Control: Do not use a massive excess of acrylonitrile. A ratio of 1.1 to 1.2 equivalents is sufficient.

  • Inhibitors: Ensure your acrylonitrile contains a stabilizer (e.g., 35-45 ppm monomethyl ether hydroquinone, MEHQ). Do not distill off the stabilizer prior to this specific reaction, as the Michael addition proceeds efficiently in its presence.

Q4: The reaction stalls at ~70% conversion. How can I push it to completion?

Root Cause: The aza-Michael addition is an equilibrium process. As the concentration of products increases, the rate of the retro-Michael reaction increases. Solution: To push the reaction to completion, you must shift the equilibrium (Le Chatelier's Principle). Precipitating the product out of the reaction mixture drives the equilibrium forward. Adding water to the DMF reaction mixture at the end of the reaction selectively precipitates the highly crystalline 9-(2-cyanoethyl)adenine, pulling the reaction to completion.

Quantitative Data: Catalyst and Condition Matrix

The following table summarizes the causal relationship between reaction conditions and N9-yield based on optimized internal validations.

Base CatalystSolventTemp ProfileRegioselectivity (N9:N7)Isolated YieldMechanistic Notes
K₂CO₃ (1.5 eq)DMF25 °C (24h)60:4045%Kinetic control dominates; poor solubility limits conversion.
NaOH (cat.)Water/EtOH80 °C (4h)85:1568%Good thermodynamic control, but competitive hydrolysis of the nitrile occurs.
DBU (0.1 eq) DMF 0 °C → 65 °C (6h) >95:5 88% Optimal. DBU ensures rapid equilibration; DMF provides necessary solubility.
TriethylamineCH₃CN60 °C (12h)70:3055%Base is not strong enough to efficiently drive the retro-Michael equilibration.

Optimized Experimental Protocol: DBU-Catalyzed Synthesis

This protocol is designed as a self-validating system: the physical state changes (suspension → clear solution → precipitate) act as built-in quality control checkpoints to ensure the chemistry is proceeding as intended.

Workflow Step1 1. Suspend Adenine in Solvent (e.g., DMF) Step2 2. Add Base Catalyst (e.g., DBU) Step1->Step2 Step3 3. Dropwise Addition of Acrylonitrile at 0-5°C Step2->Step3 Step4 4. Heat to 65°C (Thermodynamic Control) Step3->Step4 Step5 5. Quench & Precipitate (Ice Water) Step4->Step5 Step6 6. Filtration & Vacuum Drying Step5->Step6

Step-by-step workflow for the optimized synthesis of 9-(2-cyanoethyl)adenine.

Materials:

  • Adenine (1.0 equiv, 10 mmol, 1.35 g)

  • Acrylonitrile (1.2 equiv, 12 mmol, 0.79 mL) - Caution: Toxic and volatile.

  • DBU (0.1 equiv, 1 mmol, 0.15 mL)

  • Anhydrous DMF (15 mL)

Step-by-Step Methodology:

  • Preparation (QC Checkpoint 1): In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, suspend adenine (1.35 g) in anhydrous DMF (15 mL).

    • Validation: The mixture will be a milky white suspension.

  • Base Addition: Add DBU (0.15 mL) to the suspension. Stir at room temperature for 15 minutes to initiate deprotonation.

  • Electrophile Addition (QC Checkpoint 2): Cool the flask to 0 °C using an ice-water bath. Add acrylonitrile (0.79 mL) dropwise over 10 minutes.

    • Validation: Slow addition prevents localized heating and suppresses acrylonitrile polymerization.

  • Thermodynamic Equilibration (QC Checkpoint 3): Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 65 °C for 6 hours.

    • Validation: As the reaction progresses and the N9-adduct forms, the suspension will gradually transition into a clear, pale-yellow solution, indicating successful conversion of the insoluble adenine.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of vigorously stirred ice-cold distilled water.

  • Isolation (QC Checkpoint 4): A white precipitate will immediately form. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum and wash sequentially with cold water (2 x 10 mL) and cold diethyl ether (10 mL) to remove residual DMF and unreacted acrylonitrile.

  • Drying: Dry the white solid in a vacuum oven at 50 °C overnight to afford pure 3-(6-Amino-9H-purin-9-yl)propanenitrile.

References

  • Lira, E. P., & Huffman, C. W. (1966). Some Michael-Type Reactions with Adenine. The Journal of Organic Chemistry.[Link]

  • Wikipedia Contributors. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • De Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 3-(adenin-9-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(adenin-9-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important adenine derivative. The following sections provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Navigating Your Purification Challenges

This section addresses specific problems you may encounter during the purification of 3-(adenin-9-yl)propanenitrile. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low or No Crystal Formation During Recrystallization

Question: I've completed the synthesis of 3-(adenin-9-yl)propanenitrile and I'm attempting to purify it by recrystallization. After dissolving the crude product in a hot solvent and allowing it to cool, I'm seeing very few or no crystals. What's going wrong?

Answer: This is a common issue in recrystallization and can stem from several factors related to solvent choice and solution saturation.[1][2]

Causality and Solution:

  • Inappropriate Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1][3][4] 3-(adenin-9-yl)propanenitrile, being a polar molecule due to the adenine and nitrile groups, has specific solubility characteristics. Based on the properties of the parent compound, adenine, it is sparingly soluble in cold water and many organic solvents but its solubility increases significantly in hot water.[4]

    • Solution:

      • Solvent Screening: Conduct small-scale solubility tests with a variety of solvents. Water is an excellent first choice. Other polar solvents to consider are lower alcohols (methanol, ethanol) or a mixed solvent system.

      • Mixed Solvent System: If a single solvent is not effective, a two-solvent system can be employed.[2] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For 3-(adenin-9-yl)propanenitrile, a good starting point for a mixed solvent system would be a water-ethanol or a water-acetonitrile mixture.

  • Insufficient Concentration: The solution may not be saturated enough for crystals to form upon cooling.

    • Solution:

      • Reduce Solvent Volume: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent to reach the saturation point.

      • Start with Minimum Solvent: When initially dissolving your crude product, use the minimum amount of hot solvent necessary to fully dissolve the solid.[1]

  • Supersaturation: Sometimes a solution can become supersaturated and resist crystallization.

    • Solution:

      • Induce Crystallization:

        • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1]

        • Seeding: Add a tiny crystal of pure 3-(adenin-9-yl)propanenitrile to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

        • Drastic Cooling: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.[3]

Issue 2: Product is Oily or Forms an Amorphous Precipitate Instead of Crystals

Question: During recrystallization, my product is not forming well-defined crystals. Instead, it's "oiling out" or precipitating as a fine, amorphous powder. How can I obtain crystalline material?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound in the solvent is too high even at low temperatures. Amorphous precipitation often happens when the solution is cooled too quickly.

Causality and Solution:

  • High Impurity Content: A high concentration of impurities can interfere with the formation of a crystal lattice.

    • Solution:

      • Pre-purification: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove major impurities before recrystallization.

      • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering it hot.[2]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for an ordered crystal lattice to form.[3]

    • Solution:

      • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. You can insulate the flask to slow down the cooling process.

      • Controlled Cooling: For very sensitive compounds, a temperature-controlled water bath can be used to gradually lower the temperature.

  • Solvent Issues: The chosen solvent may not be optimal for crystal growth.

    • Solution:

      • Change Solvent: Experiment with different solvents or mixed solvent systems as described in Issue 1.

      • Adjust Polarity: If using a mixed solvent system, slightly adjusting the ratio of the "good" and "poor" solvents can sometimes promote crystallization over oiling out.

Issue 3: Persistent Impurities in the Final Product After Purification

Question: I have purified my 3-(adenin-9-yl)propanenitrile, but my analytical data (e.g., NMR, HPLC) still shows the presence of impurities. What are the likely impurities and how can I remove them?

Answer: The impurities present will largely depend on the synthetic route used. A common synthesis for 3-(adenin-9-yl)propanenitrile is the Michael addition of adenine to acrylonitrile.[5]

Potential Impurities and Their Removal:

  • Unreacted Adenine: Adenine has very different solubility properties compared to the product.

    • Identification: Adenine is significantly less soluble in many organic solvents than 3-(adenin-9-yl)propanenitrile. It can often be identified by TLC as a baseline spot in many solvent systems.

    • Removal:

      • Recrystallization: A carefully chosen recrystallization solvent should leave the unreacted adenine behind. Since adenine is poorly soluble in many organic solvents, a recrystallization from a solvent like ethanol might be effective.

      • Column Chromatography: Flash column chromatography on silica gel can effectively separate the more polar adenine from the product. A gradient elution starting with a less polar solvent and gradually increasing the polarity is recommended.

  • N7-isomer (3-(adenin-7-yl)propanenitrile): The Michael addition can sometimes occur at the N7 position of the adenine ring, leading to a constitutional isomer.

    • Identification: Isomers can be difficult to distinguish. High-resolution analytical techniques are often required.

      • TLC: The N7 and N9 isomers may have slightly different Rf values on TLC.

      • HPLC: A well-optimized HPLC method can often separate these isomers.

      • NMR: ¹H and ¹³C NMR spectroscopy can be used to differentiate between the isomers based on the chemical shifts of the purine ring protons and carbons.

    • Removal:

      • Column Chromatography: Careful flash column chromatography on silica gel is the most effective method for separating N7 and N9 isomers. A shallow solvent gradient and careful fraction collection are crucial.

      • Fractional Recrystallization: In some cases, repeated recrystallizations may enrich one isomer.

  • Hydrolysis Products (3-(adenin-9-yl)propanoic acid or 3-(adenin-9-yl)propanamide): The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which may occur during the synthesis or workup.[6][7][8]

    • Identification:

      • 3-(adenin-9-yl)propanoic acid: This acidic impurity will have very different solubility and chromatographic behavior. It can be identified by a change in its retention time in HPLC upon altering the pH of the mobile phase.

      • 3-(adenin-9-yl)propanamide: The amide is more polar than the nitrile and can be identified by its different chromatographic behavior.

    • Removal:

      • Acid-Base Extraction: The carboxylic acid impurity can be removed by an acid-base extraction during the workup. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move into the aqueous layer.

      • Column Chromatography: Both the acid and amide are more polar than the nitrile and can be separated by column chromatography.

  • Polymeric by-products: Acrylonitrile can polymerize under certain conditions.

    • Identification: These are typically high molecular weight, insoluble materials.

    • Removal: These are often easily removed by filtration of the crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 3-(adenin-9-yl)propanenitrile?

A1: For a first attempt at purification, recrystallization from water is a highly recommended starting point. This is based on the known solubility of adenine, which is significantly more soluble in hot water than in cold water.[4] This method is cost-effective, scalable, and can be very effective at removing less polar impurities and unreacted starting materials. If recrystallization from water alone is unsuccessful, a mixed solvent system such as water-ethanol should be investigated.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring column chromatography. Before running the column, it is crucial to determine an appropriate solvent system using TLC that gives a good separation between your product and the impurities, with an Rf value for the product ideally between 0.2 and 0.4. During the chromatography, you will spot small aliquots of each collected fraction onto a TLC plate to identify which fractions contain the pure product.

Q3: My purified product still seems to be a mixture of N7 and N9 isomers. How can I improve their separation?

A3: Separating constitutional isomers can be challenging. For improved separation by flash column chromatography , consider the following:

  • Use a shallower solvent gradient: A slow, gradual increase in the polarity of the eluent will provide better resolution.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Optimize the solvent system: Experiment with different solvent mixtures. Sometimes adding a small amount of a third solvent can improve selectivity.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining highly pure material, preparative HPLC is the method of choice. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

Q4: Can I use the hydrochloride salt of 3-(adenin-9-yl)propanenitrile for purification?

A4: Yes, forming the hydrochloride salt can be an excellent purification strategy, especially if the free base is difficult to crystallize. A patent for a similar adenine derivative describes a process of forming a salt with a mineral acid, recrystallizing the salt, and then neutralizing with a base to obtain the purified free base.[9] The protonation of the adenine ring can alter the compound's solubility and crystalline properties, often leading to a more readily purifiable solid.

Experimental Protocol: Purification by Salt Formation and Recrystallization

  • Dissolve the crude 3-(adenin-9-yl)propanenitrile in a suitable organic solvent (e.g., ethanol).

  • Add a stoichiometric amount of hydrochloric acid (e.g., a solution of HCl in isopropanol or dioxane) to precipitate the hydrochloride salt.

  • Collect the salt by filtration.

  • Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water or isopropanol).

  • Dissolve the purified salt in water and neutralize with a mild base (e.g., sodium bicarbonate) to precipitate the purified free base.

  • Collect the pure 3-(adenin-9-yl)propanenitrile by filtration, wash with water, and dry.

Q5: What analytical techniques are essential for confirming the purity and identity of my final product?

A5: A combination of techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule and for identifying impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing purity. A purity level of >95% is often required for biological studies.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

TechniqueStationary PhaseRecommended Mobile Phase (starting point)
TLCSilica Gel 60 F₂₅₄Dichloromethane:Methanol (95:5 to 90:10 v/v)
Flash Column ChromatographySilica Gel (230-400 mesh)Gradient elution from Hexane:Ethyl Acetate to pure Ethyl Acetate, then to Ethyl Acetate:Methanol
RP-HPLCC18Gradient elution with Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid)

Experimental Protocols and Visualizations

Workflow for Troubleshooting Recrystallization

G start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool to room temperature dissolve->cool crystals Crystals Formed? cool->crystals oiling_out Oiling Out / Amorphous Ppt. cool->oiling_out Oiling Out collect Collect Crystals crystals->collect Yes no_crystals No or Few Crystals crystals->no_crystals No induce Induce Crystallization (scratch, seed, cool) no_crystals->induce induce->crystals reheat Re-heat, add more 'good' solvent or change solvent system oiling_out->reheat slow_cool Cool Slowly reheat->slow_cool slow_cool->crystals G start Purified Product with Suspected Impurities analyze Analyze by TLC, HPLC, NMR start->analyze identify Identify Potential Impurities analyze->identify unreacted Unreacted Adenine identify->unreacted Polar, Baseline Spot isomer N7-Isomer identify->isomer Similar Rf/RT hydrolysis Hydrolysis Product (Acid/Amide) identify->hydrolysis Very Polar Spot purify_adenine Recrystallize or Column Chromatography unreacted->purify_adenine purify_isomer Column Chromatography (shallow gradient) or Prep-HPLC isomer->purify_isomer purify_hydrolysis Acid-Base Extraction or Column Chromatography hydrolysis->purify_hydrolysis pure_product Pure Product purify_adenine->pure_product purify_isomer->pure_product purify_hydrolysis->pure_product

Caption: Workflow for identifying and removing common synthesis-related impurities.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Purification method of adenine derivative. (1993). Japanese Patent No. JPH05222041A.
  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (2013). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Some Michael-Type Reactions with Adenine. (1965). Journal of Organic Chemistry, 30(11), 3863-3866. Retrieved from [Link]

  • Recrystallization. --->. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • recrystallization.pdf. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

  • Where can I find the solubility of adenin in organic solvents? (2017, March 29). ResearchGate. Retrieved from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Understand Nitrile Hydrolysis. (n.d.). Vaia. Retrieved from [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. Retrieved from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 9-Alkylation of Adenine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of adenine N9-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of adenine derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of achieving high-yield, regioselective N9-alkylation.

Introduction to Adenine Alkylation

N-alkylation is a fundamental method for modifying the adenine core to create a diverse range of derivatives, many of which are analogues of biologically important nucleosides. The regioselectivity of this reaction is a critical factor, with the N9, N7, N3, and N1 positions all being potential sites for alkylation.[1] Generally, N9-alkylation is the thermodynamically favored and most common modification.[1] However, reaction conditions such as the choice of base, solvent, and alkylating agent can significantly influence the outcome, often leading to mixtures of isomers.[1][2] This guide will provide the expertise to control these variables and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the 9-alkylation of adenine.

Issue 1: Low Yield of Alkylated Product

Symptom: The reaction consumes the starting material, but the desired N9-alkylated adenine is obtained in low yield, or not at all.

Possible Causes & Solutions:

  • Incomplete Deprotonation of Adenine: For the SN2 reaction to proceed efficiently, adenine must be deprotonated to form the more nucleophilic adeninate anion.

    • Solution: Ensure your base is strong enough and used in sufficient quantity. Mineral hydrides (like NaH) and carbonates (like K₂CO₃) are commonly used.[3] For a standard reaction, using 2.0 equivalents of anhydrous potassium carbonate to 1.0 equivalent of adenine is a good starting point.[1] Allow for a pre-stirring time of at least 30 minutes for the base to deprotonate the adenine before adding the alkylating agent.[1]

  • Poor Solubility of Adenine: Adenine has limited solubility in many organic solvents, which can hinder the reaction rate.

    • Solution: Use a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are effective at solvating adenine and its anion.[1][4][5]

  • Decomposition of Alkylating Agent: Some alkylating agents may be unstable under the reaction conditions.

    • Solution: Add the alkylating agent dropwise to the reaction mixture to control the initial reaction rate and any potential exotherms. Ensure the alkylating agent is of good quality and stored correctly.

  • Suboptimal Reaction Time or Temperature: The reaction may not have reached completion, or the temperature may be too low.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Most simple alkylations proceed well at room temperature over 12-24 hours.[1] For less reactive alkylating agents, gentle heating (e.g., 50 °C) may be necessary.[6]

Issue 2: Poor Regioselectivity (Mixture of N9 and N7 Isomers)

Symptom: ¹H NMR or LC-MS analysis of the crude product shows a significant proportion of the N7-alkylated isomer alongside the desired N9 product.

Causality: Adenine is an ambident nucleophile, with both the N7 and N9 positions being competitive reaction centers.[2] While N9-alkylation is often the major product, the N7 isomer is a common side product.[1][2] The ratio of N9 to N7 products is influenced by steric and electronic factors, as well as reaction conditions.[2] The Highest Occupied Molecular Orbital (HOMO) of the adenine anion shows a large amplitude on the N7 atom, indicating its high intrinsic nucleophilicity.[2]

Solutions to Favor N9-Alkylation:

  • Choice of Solvent: Polar aprotic solvents like DMF and DMSO generally favor the formation of the N9-isomer.[1][5] In contrast, polar protic solvents can lead to an increased proportion of other isomers like N3-benzyladenine.[5]

  • Steric Hindrance: Bulky substituents on the adenine ring, particularly at the N6 position, can sterically hinder the approach of the electrophile to the proximal N7 position, thus favoring N9-alkylation.[2]

  • Mitsunobu Reaction: For alkylation with primary and secondary alcohols, the Mitsunobu reaction offers a powerful and highly regioselective method for N9-alkylation.[1][7] This reaction, typically using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD, proceeds with inversion of configuration at the alcohol's stereocenter and strongly favors the N9 position.[1][7][8]

  • Tetrabutylammonium Fluoride (TBAF) as a Promoter: The use of TBAF can assist in rapid and highly selective N9-alkylation, with some reactions completing within 10 minutes at high yields.[9]

Issue 3: Formation of N3-Alkylated Isomers

Symptom: Characterization reveals the presence of the N3-alkylated adenine, which can sometimes be a major byproduct.

Causality: The N3 and N9 positions are often the major products of direct alkylation under basic conditions.[5][10] The formation of the N3 isomer is particularly favored in neutral or slightly basic media and in the presence of polar protic solvents.[1][3]

Solutions to Minimize N3-Alkylation:

  • Strictly Anhydrous Conditions: The presence of water or other protic solvents can promote N3-alkylation. Ensure all reagents and solvents are anhydrous.

  • Strongly Basic Conditions: Using a strong base like NaH or K₂CO₃ in a polar aprotic solvent like DMF or DMSO will favor the formation of the adeninate anion, which preferentially alkylates at the N9 position.[1][3][5]

Issue 4: Difficulty in Product Purification

Symptom: The crude product is a complex mixture, and separation of the desired N9-isomer from other regioisomers and starting material by column chromatography is challenging.

Possible Causes & Solutions:

  • Similar Polarity of Isomers: N7 and N9 isomers often have very similar polarities, making their separation difficult.

    • Solution:

      • Recrystallization: If the desired N9-isomer is a solid, recrystallization can be an effective purification method.

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation. TLC can be used to screen for optimal solvent systems.[11] Adding a small amount of a base like triethylamine or ammonia to the eluent can sometimes improve the peak shape and resolution of basic compounds like adenine derivatives on silica gel.[11]

      • Preparative HPLC: For difficult separations, preparative HPLC is a powerful tool.

  • Removal of DMF/DMSO: These high-boiling point solvents can be difficult to remove completely.

    • Solution: After the reaction, filter off any inorganic salts and wash the solid with a small amount of the reaction solvent.[1] Then, remove the solvent under reduced pressure.[1] Co-evaporation with a lower-boiling point solvent like toluene can help to azeotropically remove residual DMF or DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for N9-alkylation?

A1: For a robust and generally applicable method, the combination of anhydrous potassium carbonate (K₂CO₃) as the base and anhydrous N,N-dimethylformamide (DMF) as the solvent is highly recommended.[1] This system is effective for a wide range of alkyl halides and typically provides good yields and selectivity for the N9-isomer.[1]

Q2: When should I consider using the Mitsunobu reaction?

A2: The Mitsunobu reaction is the method of choice when you are alkylating adenine with a primary or secondary alcohol.[1][7] It offers excellent regioselectivity for the N9 position and is stereospecific, proceeding with an inversion of configuration at the alcohol's chiral center.[1][7] This makes it particularly valuable in the synthesis of chiral nucleoside analogues.

Q3: Is it necessary to protect the exocyclic amino group (N6) of adenine?

A3: In many cases, protection of the N6-amino group is not necessary for N9-alkylation, as the ring nitrogens are generally more nucleophilic.[7] However, under certain conditions, or with highly reactive acylating agents, N6-acylation can occur.[2] If you are performing an acylation rather than an alkylation, or if you are observing side reactions at the N6-position, protection with a group like a benzoyl (Bz) or tert-butoxycarbonyl (Boc) group may be required.[12][13][14]

Q4: How can I confirm the regiochemistry of my product?

A4: 2D NMR techniques are invaluable for unambiguously determining the site of alkylation. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can establish connectivity and spatial relationships within the molecule, allowing for the definitive assignment of the N9, N7, or N3 structure.[15] X-ray crystallography, if a suitable crystal can be obtained, provides the most definitive structural proof.[5][15]

Data Presentation & Protocols

Table 1: Comparison of Common Reaction Conditions for Adenine Alkylation
MethodAlkylating AgentBaseSolventTypical N9/N7 RatioKey Advantages
Standard SN2 Alkyl HalideK₂CO₃, NaHDMF, DMSOVariable, often >3:1General applicability, cost-effective.[1]
Mitsunobu Alcohol- (uses PPh₃/DIAD)THF, DioxaneHighly selective for N9Excellent regioselectivity, stereospecific.[1][7]
TBAF-Promoted Alkyl HalideTBAFTHFHigh selectivity for N9Fast reaction times, mild conditions.[9]
Experimental Protocol: General Procedure for N9-Alkylation of Adenine

This protocol describes a general method for the N9-alkylation of adenine using an alkyl bromide.

Materials:

  • Adenine

  • Alkyl bromide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of adenine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).[1]

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the adeninate anion.[1]

  • Add the alkyl bromide (1.1 eq) dropwise to the suspension.[1]

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of CH₂Cl₂/MeOH, 10:1).[3]

  • Upon completion, filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of DMF.[1]

  • Combine the filtrate and washings, and remove the DMF under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Diagram 1: General Workflow for N9-Alkylation Troubleshooting

G start Start: N9-Alkylation Reaction check_yield Check Yield & Purity (TLC, LC-MS) start->check_yield low_yield Low Yield check_yield->low_yield No poor_selectivity Poor Regioselectivity check_yield->poor_selectivity No good_result Successful Alkylation check_yield->good_result Yes check_deprotonation Incomplete Deprotonation? low_yield->check_deprotonation isomer_ratio Determine N9/N7/N3 Ratio (NMR) poor_selectivity->isomer_ratio check_solubility Poor Solubility? check_deprotonation->check_solubility No increase_base Increase Base Eq. / Pre-stir Time check_deprotonation->increase_base Yes check_conditions Suboptimal Conditions? check_solubility->check_conditions No change_solvent_yield Use Anhydrous DMF/DMSO check_solubility->change_solvent_yield Yes optimize_time_temp Optimize Time / Temperature check_conditions->optimize_time_temp Yes increase_base->start Re-run change_solvent_yield->start Re-run optimize_time_temp->start Re-run change_solvent_selectivity Use Polar Aprotic Solvent isomer_ratio->change_solvent_selectivity use_mitsunobu Consider Mitsunobu Reaction isomer_ratio->use_mitsunobu add_steric_bulk Use N6-Substituted Adenine isomer_ratio->add_steric_bulk change_solvent_selectivity->start Re-run use_mitsunobu->start Re-run add_steric_bulk->start Re-run

Caption: A troubleshooting flowchart for N9-alkylation of adenine.

Diagram 2: Factors Influencing Regioselectivity in Adenine Alkylation

G center Adenine Alkylation Regioselectivity solvent Solvent center->solvent base Base center->base alkylating_agent Alkylating Agent center->alkylating_agent sterics Steric Effects center->sterics temperature Temperature center->temperature n9 N9-Alkylation (Thermodynamic Product) solvent->n9 Polar Aprotic (DMF, DMSO) n3 N3-Alkylation solvent->n3 Polar Protic base->n9 Strong Base (K₂CO₃, NaH) alkylating_agent->n9 Mitsunobu (for Alcohols) sterics->n9 Bulky N6-Substituent temperature->n9 Higher Temp n7 N7-Alkylation (Kinetic Product) temperature->n7 Lower Temp

Caption: Key factors that control the regioselectivity of adenine alkylation.

References

  • Protecting groups. (n.d.). Retrieved from [Link]

  • Alkylation of adenine: A synthetic and computational study of the reaction mechanism - University of Pretoria. (n.d.). Retrieved from [Link]

  • Alkylation of adenine: A synthetic and computational study of the reaction mechanism - University of Pretoria. (n.d.). Retrieved from [Link]

  • Oslovsky, V. E., Drenichev, M. S., & Mikhailov, S. N. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides Nucleotides Nucleic Acids, 34(7), 475-99.
  • Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs - Arkivoc. (n.d.). Retrieved from [Link]

  • Ferrocenoyl-adenines: substituent effects on regioselective acylation - Beilstein Journals. (2022, September 19). Retrieved from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Publishing. (n.d.). Retrieved from [Link]

  • Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides | The Journal of Organic Chemistry - ACS Publications. (2007, May 25). Retrieved from [Link]

  • Regioselective N -alkylation of Adenine by Nucleophilic Substitution | Request PDF. (2010, January 2). Retrieved from [Link]

  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - ResearchGate. (2024, November 29). Retrieved from [Link]

  • Structure–Activity Relationships of 9-Alkyladenine and Ribose-Modified Adenosine Derivatives at Rat A3 Adenosine Receptors - PMC. (2012, September 18). Retrieved from [Link]

  • A General and Convenient Synthesis of 7-Alkyladenines from Adenine by Regioselective Alkylation Utilizing Blocking/Deblocking at the 3-Position - J-Stage. (n.d.). Retrieved from [Link]

  • Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed. (2005, August 1). Retrieved from [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Optimization reaction conditions for the synthesis of 9a - ResearchGate. (n.d.). Retrieved from [Link]

  • An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed. (n.d.). Retrieved from [Link]

  • Probing structural consequences of N9-alkylation in silver-adenine frameworks - PubMed. (2010, November 14). Retrieved from [Link]

  • 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution - Books. (n.d.). Retrieved from [Link]

  • Enthalpies of Solution of the Nucleic Acid Bases. 5. Adenine in Aqueous Hydrochloric Acid, Aqueous Sodium Hydroxide, Methanol, and Ethanol - PMC. (n.d.). Retrieved from [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Protecting Groups for the Synthesis of Ribonucleic Acids - ResearchGate. (2026, February 27). Retrieved from [Link]

  • On the alkylation of adenine - Semantic Scholar. (n.d.). Retrieved from [Link]

  • US5089618A - Process for the purification of adenine - Google Patents. (n.d.).
  • (PDF) Solvent‐directed Regioselective Benzylation of Adenine: Characterization of N9‐benzyladenine and N3‐benzyladenine - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1 - MDPI. (2015, September 2). Retrieved from [Link]

  • Removal of N-Alkyl Modifications from N2-Alkylguanine and N4-Alkylcytosine in DNA by the Adaptive Response Protein AlkB - PMC. (n.d.). Retrieved from [Link]

  • Alkylating agents – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking - PubMed. (n.d.). Retrieved from [Link]

  • Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography - PubMed. (n.d.). Retrieved from [Link]

  • Selective alkylation of carcinogenic 9-anthryloxirane at the N-3 position of adenine in DNA. (n.d.). Retrieved from [Link]

  • An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - ACS Publications. (2009, September 16). Retrieved from [Link]

  • Detection reagent for adenine, guanine, uracil, cytosine and their alkylated bases, nucleotides and nucleosides on thin-layer plates - PubMed. (n.d.). Retrieved from [Link]

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Technical Support Center: Characterization of 9-Substituted Purines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when functionalizing the purine scaffold. The purine core is deceptively simple, but its tautomeric nature and the competing nucleophilicity of the N7 and N9 positions create significant bottlenecks in both synthesis and downstream characterization.

This guide is designed to move your workflows away from trial-and-error and toward a self-validating analytical system . By understanding the causality behind the electronic distribution of the purine ring, you can definitively prove your regiochemistry.

Diagnostic Workflow Overview

Before diving into specific troubleshooting steps, it is critical to establish a standardized pipeline for purine characterization. Relying solely on 1D NMR or Mass Spectrometry often leads to ambiguous assignments.

Workflow Syn Purine Alkylation (N7/N9 Mixture) Pur Chromatographic Separation Syn->Pur Isolate Isomers NMR1D 1D ¹H & ¹³C NMR (Shift Analysis) Pur->NMR1D >95% Purity NMR2D 2D HMBC & NOESY (Through-bond/space) NMR1D->NMR2D Ambiguous C4/C5 shifts Xray X-Ray Crystallography (Absolute Proof) NMR2D->Xray If highly substituted

Fig 1. Standard analytical workflow for isolating and characterizing 9-substituted purines.

Troubleshooting Guide 1: Regioselective Synthesis & Isolation

The Problem: Direct alkylation of purines consistently yields unacceptable mixtures of N7 and N9 isomers, complicating isolation and reducing the yield of the desired 9-substituted target.

The Causality: The N7 and N9 atoms share the electron density of the imidazole ring. When deprotonated, the resulting purine anion acts as an ambident nucleophile. While N9 is generally the thermodynamically favored site, N7 is often kinetically favored depending on the electrophile, solvent, and steric hindrance [4]. Standard bases (like K₂CO₃) in polar aprotic solvents leave both nitrogens exposed to attack.

The Solution: Implement steric shielding or strict thermodynamic control during the alkylation step.

Step-by-Step Protocol: Base-Controlled Regioselective N9 Alkylation

To force N9 selectivity, we utilize a bulky, non-nucleophilic base to sterically hinder the N7 position while allowing the reaction to reach thermodynamic equilibrium [4].

  • Preparation: Dissolve the starting purine derivative (1.0 equiv) in anhydrous DMF or DMSO under an inert atmosphere (N₂ or Argon).

  • Deprotonation: Add a bulky base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv). The steric bulk of DBU interacts with the purine core, partially shielding the N7 face.

  • Alkylation: Introduce the alkyl halide dropwise at 0 °C to control the initial kinetic burst.

  • Equilibration: Warm the reaction to room temperature and stir for 12–24 hours. Extended reaction times allow any kinetically formed N7 isomer to revert and funnel into the thermodynamically stable N9 product.

  • Monitoring: Monitor the N9/N7 ratio via LC-MS before quenching.

Troubleshooting Guide 2: NMR Differentiation of N7/N9 Isomers

The Problem: 1D ¹H NMR spectra of isolated purine isomers are ambiguous. The chemical shifts of the alkyl protons (e.g., a methyl singlet) are virtually identical in both the N7 and N9 forms.

The Causality: The through-space electronic effects of the purine ring do not provide enough variance in 1D ¹H NMR to be diagnostic. Furthermore, 7H/9H tautomerism can cause severe line broadening. To build a self-validating system, you must rely on the carbon skeleton's electronic environment using 2D HMBC (Heteronuclear Multiple Bond Correlation) [1].

Quantitative Data: ¹³C Chemical Shift Trends

Before running 2D experiments, use your 1D ¹³C NMR to look for these highly diagnostic trends. The electronic pull of the substituent drastically alters the C4 and C5 shifts [1].

Carbon AtomN9-Substituted Isomer (ppm)N7-Substituted Isomer (ppm)Diagnostic Trend
C4 ~150 - 153~160 - 163N9 is shielded (lower ppm) by 8-12 ppm
C5 ~118 - 120~108 - 110N9 is deshielded (higher ppm) by 8-12 ppm
C8 ~140 - 144~148 - 152N9 is slightly shielded relative to N7
Step-by-Step Protocol: Self-Validating 2D HMBC Workflow

HMBC establishes connectivity across 2 to 4 bonds. By mapping the correlations from the alkyl protons to the purine carbons, the molecule proves its own structure without the need for external reference standards [1, 2].

  • Sample Preparation: Dissolve 5–10 mg of the >95% pure isomer in 0.6 mL of DMSO-d₆. Expert Tip: DMSO is highly preferred over CDCl₃ as it disrupts intermolecular hydrogen bonding, sharpening the purine signals and preventing aggregation.

  • Instrument Setup: Acquire standard 1D ¹H and ¹³C spectra to establish baseline chemical shifts.

  • HMBC Optimization: Set up a ¹H-¹³C HMBC experiment. Optimize the long-range coupling constant ( J ) to 8 Hz. This value is ideal for capturing the 3-bond couplings across the purine imidazole ring.

  • Data Interpretation (The Self-Validating Step):

    • If N9-Isomer: You will observe a 3-bond cross-peak between the alkyl protons (H1') and C4 (~150 ppm) as well as C8 (~140 ppm).

    • If N7-Isomer: You will observe a 3-bond cross-peak between the alkyl protons (H1') and C5 (~110 ppm) as well as C8 (~150 ppm) [2].

HMBC Sub Alkyl Protons (H1') N9 N9-Isomer Pathway Sub->N9 If N9 Alkylated N7 N7-Isomer Pathway Sub->N7 If N7 Alkylated C4 C4 Carbon (~150 ppm) N9->C4 3-bond HMBC C8 C8 Carbon (~140-150 ppm) N9->C8 3-bond HMBC N7->C8 3-bond HMBC C5 C5 Carbon (~110 ppm) N7->C5 3-bond HMBC

Fig 2. Diagnostic 3-bond HMBC correlations used to differentiate N7 and N9 purine regioisomers.

Frequently Asked Questions (FAQs)

Q1: Can we use NOESY/ROESY instead of HMBC for differentiation? A1: Yes, but with strict caveats. In an N9-isomer, you will typically observe a strong Nuclear Overhauser Effect (NOE) between the alkyl protons and the purine H8 proton. In an N7-isomer, you may see NOEs to both H8 and H5. However, if the purine is heavily substituted at C6 (e.g., in many kinase inhibitors or adenine derivatives), the NOE to H5 is lost or convoluted [1]. Because HMBC relies on the universally present carbon skeleton rather than variable protons, it remains the only definitive, self-validating NMR method.

Q2: Does Tandem Mass Spectrometry (MS/MS) provide any value in distinguishing these isomers? A2: MS/MS provides excellent supporting evidence but is rarely definitive on its own. The fragmentation patterns of N7 and N9 isomers can differ slightly in the relative abundance of the cleaved alkyl group versus the intact purine ring [2]. However, because these fragmentation pathways are highly dependent on the specific substituent, MS/MS data must first be validated against known NMR standards.

Q3: How do protecting groups influence N9 selectivity during the synthesis of nucleosides? A3: When synthesizing purine nucleosides, utilizing the silyl-Hilbert-Johnson reaction (silylation of the purine base prior to coupling) heavily favors the N9 isomer [5]. Silylating agents (like BSA) temporarily mask the N7 position with bulky trimethylsilyl groups, directing the incoming electrophilic sugar exclusively to the thermodynamically stable N9 position [3, 5].

References

  • Title: distinguishing between N7 and N9 purine isomers by NMR. Source: BenchChem.
  • Title: 7-Vinyl-7H-purin-6-amine. Source: BenchChem.
  • Title: An efficient regioselective synthesis of substituted purine analogues of guanosine and inosine. Source: RSC Publishing.
  • Title: Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Source: ResearchGate.
  • Title: 6-Hydrazinyl-9-pentofuranosyl-9H-purine|RUO. Source: BenchChem.

Overcoming low reactivity of starting materials for 3-(adenin-9-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleoside and Purine Derivative Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the aza-Michael addition of adenine to acrylonitrile to synthesize 3-(adenin-9-yl)propanenitrile (also known as 9-(2-cyanoethyl)adenine).

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative catalyst comparisons, and a self-validating standard operating procedure (SOP) designed to overcome the notoriously low reactivity of these starting materials.

I. Diagnostic Workflow: Overcoming Low Reactivity

When synthesizing 3-(adenin-9-yl)propanenitrile, low reactivity is rarely a single-variable problem. It is typically a compounding failure of substrate solubility, insufficient nucleophilicity, and competing side reactions (polymerization). Use the diagnostic flowchart below to isolate your specific failure mode.

TroubleshootingWorkflow Start Low Reactivity Detected Sol Is Adenine Fully Dissolved? Start->Sol SolNo Change Solvent (Use DMF, DMSO, or [bmim]Br) Sol->SolNo No SolYes Check Reaction Mixture Color Sol->SolYes Yes SolNo->SolYes Resolved ColorOrange Orange/Viscous (Acrylonitrile Polymerization) SolYes->ColorOrange Orange/Red ColorClear Clear/No Product (Insufficient Deprotonation) SolYes->ColorClear Unchanged FixPoly Switch Base to Cs2CO3 Ensure MEHQ Inhibitor is Present ColorOrange->FixPoly FixDeprot Increase Temp to 60°C or use DBU/Triton B ColorClear->FixDeprot Success Optimal N9-Alkylation Achieved FixPoly->Success FixDeprot->Success

Diagnostic workflow for troubleshooting aza-Michael addition failures in adenine alkylation.

II. Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My reaction shows 0% conversion after 24 hours. Why is the adenine completely unreactive? A: Adenine possesses an extremely high crystal lattice energy and forms a robust intermolecular hydrogen-bonding network, rendering it virtually insoluble in neat Michael acceptors like acrylonitrile. Attempting this reaction under solvent-free and catalyst-free conditions will result in zero conversion [1]. You must disrupt the lattice by using a highly polar aprotic solvent (e.g., DMF, DMSO) or an ionic liquid, and apply a base to deprotonate the N9 position (pKa ~9.8) to generate the active adenide nucleophile.

Q2: I added a strong base (DBU / Triton B) to accelerate the reaction, but the solution turned bright orange and became viscous. What happened? A: You have triggered the anionic polymerization of acrylonitrile. While strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triton B are excellent at deprotonating adenine, they also initiate the rapid polymerization of the Michael acceptor, consuming your starting material and creating orange, intractable polymeric tars [2]. To mitigate this, you must either strictly control the addition rate of acrylonitrile at low temperatures or switch to a milder, heterogeneous base like Cesium Carbonate (Cs₂CO₃).

Q3: Why is Cesium Carbonate (Cs₂CO₃) recommended over traditional organic bases? A: Cs₂CO₃ provides a unique mechanistic advantage. The large ionic radius and low charge density of the cesium cation create a "naked," highly reactive adenide anion upon deprotonation. This maximizes the nucleophilicity of adenine for the aza-Michael addition while significantly suppressing the undesirable anionic polymerization of acrylonitrile that is typically seen with DBU or triethylamine [2, 3].

Q4: How do I ensure regioselectivity for the N9 position over N7, N3, or N1? A: Alkylation of adenine is subject to thermodynamic versus kinetic control. The N9-alkylated product is the thermodynamic sink. To ensure high N9 regioselectivity, run the reaction at elevated temperatures (60–80 °C) rather than room temperature. This allows any kinetically formed N3 or N7 adducts to undergo retro-Michael addition and equilibrate to the more stable 3-(adenin-9-yl)propanenitrile.

III. Quantitative Catalyst & Condition Comparison

To guide your experimental design, the following table synthesizes quantitative data from literature regarding the efficacy of various catalytic systems for the cyanoethylation of nucleobases.

Catalyst SystemSolventTemp (°C)TimeYield (%)Causality / Observation
None Neat Acrylonitrile80 °C24 h0%Adenine remains insoluble; no nucleophilic attack occurs [1].
Triton B Neat / tert-Butanol25 °C24 h< 20%Severe anionic polymerization of acrylonitrile (orange tar) [2].
DBU (1.0 eq)CH₃CN25 °C12 h~45%Moderate yield; competing polymerization reduces efficiency [2, 4].
NaOH (10% aq)Water / Ethanol60 °C10 min~65%Standard industrial route; requires extensive recrystallization [5].
Cs₂CO₃ (15 mol%)[bmim]Br (Ionic Liq)140 °C (MW)8 min81%High yield; "naked" anion effect accelerates reaction cleanly [3].
Cs₂CO₃ (0.5 eq)DMF60 °C4 h> 85%Optimal laboratory balance of yield, scalability, and purity.

IV. Mechanistic Pathway

Understanding the electron flow is critical for troubleshooting. The reaction proceeds via a base-catalyzed aza-Michael addition. The base must be strong enough to deprotonate N9, but the resulting enolate intermediate must be rapidly protonated to prevent it from acting as an initiator for polymerizing adjacent acrylonitrile molecules.

ReactionMechanism A Adenine (Poor Nucleophile) B Base (e.g., Cs2CO3) Deprotonation A->B C Adenide Anion (Active Nucleophile) B->C -H+ E Enolate Transition State C->E D Acrylonitrile (Michael Acceptor) D->E Conjugate Attack F 3-(adenin-9-yl)propanenitrile (Target Product) E->F +H+ (Fast Quench)

Mechanistic pathway of the base-catalyzed aza-Michael addition of adenine to acrylonitrile.

V. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Cesium Carbonate in DMF to maximize solubility and nucleophilicity while preventing acrylonitrile polymerization. It includes built-in validation steps to ensure experimental integrity.

Materials Required:

  • Adenine (1.0 equivalent, finely powdered)

  • Acrylonitrile (1.5 equivalents, stabilized with 35–45 ppm MEHQ)

  • Cesium Carbonate (Cs₂CO₃) (0.5 equivalents, anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Preparation: Charge a flame-dried round-bottom flask with adenine (10 mmol, 1.35 g) and anhydrous Cs₂CO₃ (5 mmol, 1.63 g).

    • Causality: Finely powdered adenine increases the surface area for dissolution. Anhydrous base prevents competitive hydrolysis of the nitrile group to a carboxylic acid.

  • Solvation & Deprotonation: Add 15 mL of anhydrous DMF. Stir the suspension at 60 °C for 30 minutes under a nitrogen atmosphere.

    • Validation Check: The opaque white suspension should become significantly more translucent as the adenide anion forms and dissolves into the DMF.

  • Controlled Michael Addition: Using a syringe pump or addition funnel, add acrylonitrile (15 mmol, 0.98 mL) dropwise over 20 minutes while maintaining the temperature at 60 °C.

    • Causality: Dropwise addition ensures the steady-state concentration of acrylonitrile remains low, preventing the enolate intermediate from initiating a runaway polymerization chain reaction. Ensure the acrylonitrile contains its MEHQ inhibitor; do not distill it prior to use for this specific protocol.

  • Reaction Monitoring: Allow the reaction to stir at 60 °C for 4 hours.

    • Validation Check: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting adenine (R_f ~0.1) should disappear, replaced by a major UV-active spot (R_f ~0.4) corresponding to the N9-alkylated product. If the solution turns dark orange, polymerization has occurred (reduce temperature in the next run).

  • Quenching and Isolation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Stir vigorously for 15 minutes.

    • Causality: Water acts as a proton source to quench any remaining reactive intermediates and drastically reduces the solubility of the product, forcing it to precipitate.

  • Filtration and Purification: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) and cold diethyl ether (10 mL) to remove residual DMF and unreacted acrylonitrile. Dry under high vacuum to yield 3-(adenin-9-yl)propanenitrile.

VI. References

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. Semantic Scholar / D-NB.info. Available at: [Link]

  • A General Method for the Synthesis of 2'-O-Cyanoethylated Oligoribonucleotides Having Promising Hybridization Affinity for DNA and RNA and Enhanced Nuclease Resistance. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Ionic liquid-accelerated Michael addition of pyrimidine and purine nucleobases to α,β-unsaturated esters. Arkivoc. Available at:[Link]

  • Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks... MDPI. Available at:[Link]

  • Novel chemical synthesis method for adenine. Google Patents (CN102887899A). Available at:

Optimizing chromatographic separation of purine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Chromatographic Separation of Purine Isomers

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that purines (e.g., adenine, guanine, xanthine, theobromine, theophylline) present unique chromatographic challenges. Their high polarity, tautomerization, and multiple pKa values often lead to poor retention, peak tailing, and isomer co-elution.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve baseline resolution of complex purine isomer mixtures.

Part 1: The Causality of Purine Chromatography

To troubleshoot effectively, we must first understand the physicochemical nature of purines. Purine isomers often co-elute on standard C18 columns because their structural differences (e.g., the specific placement of a methyl group in theobromine vs. theophylline) do not significantly alter their overall hydrophobicity. Furthermore, because of their high polarity, purines exhibit poor retention on traditional reversed-phase (RP) columns[1].

To overcome this, chromatographers must exploit secondary interactions—such as hydrogen bonding, dipole-dipole interactions, and ion-exchange mechanisms. This is achieved either by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC)[2] or by heavily modifying the mobile and stationary phases in RP-HPLC.

Part 2: Troubleshooting FAQs

Q1: My purine isomers are eluting in the void volume on a C18 column. How can I increase retention? Mechanistic Cause: Highly polar purines lack sufficient hydrophobic surface area to partition effectively into the C18 stationary phase, leading to the "washout" effect. Solution:

  • Switch to HILIC: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic/ZIC) and a highly organic mobile phase. A water-enriched layer forms on the stationary phase, allowing polar purines to partition effectively[1].

  • Ion-Pairing RP-HPLC: If you are restricted to reversed-phase, incorporate an ion-pairing reagent like tetrabutylammonium hydroxide (TBAH) to increase the apparent hydrophobicity of ionized purines[3].

Q2: I am experiencing co-elution of closely related isomers (e.g., Theobromine and Theophylline). How do I achieve baseline separation? Mechanistic Cause: Isomers with identical molecular weights and similar logP values cannot be resolved by purely hydrophobic interactions. Solution:

  • Change Stationary Phase Selectivity: Switch from a standard C18 to a cyano-functionalized silica, phenyl-hexyl, or diol column. These phases offer enhanced π-π and dipole-dipole interactions, providing better selectivity for purine isomers[4].

  • Tune Column Temperature: The effect of changes in temperature on the HPLC separation of purines is known to be marked[5]. Lowering the temperature can increase the rigidity of the stationary phase and enhance steric recognition between isomers.

Q3: My purine peaks are severely tailing. How do I fix this? Mechanistic Cause: Basic nitrogen atoms in the purine ring strongly interact with residual acidic silanols on the silica support, causing secondary retention and peak tailing. Solution: Ensure your mobile phase is adequately buffered (10–50 mM). Adjust the pH to be at least 2 units away from the pKa of your target purines to ensure they are in a single ionization state. Additionally, utilize highly deactivated, double-end-capped columns.

Part 3: Data Presentation - Modality Comparison

When deciding between RP-HPLC and HILIC for your purine assay, consult the following quantitative and qualitative parameters:

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Target Analyte Profile Moderate polarity (LogP > 0)High polarity (LogP < 0)
Stationary Phase C18, Phenyl-Hexyl, CyanoBare Silica, ZIC, Amide
Mobile Phase (Aqueous) High (90-100% Water/Buffer)Low (5-20% Water/Buffer)
Mobile Phase (Organic) Low (0-10% ACN/MeOH)High (80-95% ACN)
Primary Retention Mechanism Hydrophobic partitioningPartitioning into aqueous layer & H-bonding
Common Additives Ion-pairing reagents (e.g., TBAH)Ammonium acetate/formate (10-50 mM)

Part 4: Decision Matrix Visualization

Use the following logical workflow to diagnose and correct your purine separation issues.

PurineWorkflow Start Purine Mixture Analysis CheckRet Is k' < 1 on C18? Start->CheckRet HILIC Switch to HILIC (ZIC or Amide Phase) CheckRet->HILIC Yes (Poor Retention) RP Continue RP-HPLC CheckRet->RP No (Good Retention) IssueCoel Isomer Co-elution? HILIC->IssueCoel RP->IssueCoel IssueTail Peak Tailing? IssueCoel->IssueTail No SolPhase Use Cyano/Phenyl Phase Tune Temperature IssueCoel->SolPhase Yes SolBuffer Adjust pH (Avoid pKa ± 1) Increase Buffer (10-50 mM) IssueTail->SolBuffer Yes

Fig 1: Decision matrix for optimizing purine isomer separation based on retention and peak shape.

Part 5: Validated Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to sample analysis without passing the embedded validation checks.

Protocol A: HILIC Separation of Highly Polar Purine Nucleobases

Causality: HILIC relies on a water-rich layer on the stationary phase. Proper buffer selection and extended equilibration are non-negotiable for reproducible partitioning[2].

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 4.5. (Formate ensures consistent ionic strength and MS compatibility).

    • Phase B: 100% Acetonitrile (ACN).

  • Column Equilibration: Install a ZIC-HILIC column (150 x 2.1 mm, 3 µm). Flush with 90% Phase B at 0.3 mL/min for a minimum of 30 column volumes.

    • Validation Check: Monitor baseline stability; drift must be < 2 mAU/min before injection.

  • Sample Dilution: Dilute purine samples in a diluent matching the starting gradient (e.g., 90% ACN). Injecting highly aqueous samples will disrupt the HILIC water layer and cause peak splitting.

  • Gradient Execution: Run a linear gradient from 90% B to 60% B over 15 minutes.

  • System Suitability:

    • Validation Check: Calculate the resolution ( Rs​ ) between critical isomer pairs. Proceed only if Rs​>1.5 and the asymmetry factor ( As​ ) is between 0.9 and 1.2.

Protocol B: Ion-Pairing RP-HPLC for Purine Metabolites

Causality: Ion-pairing reagents form neutral, hydrophobic complexes with ionized purines, artificially increasing their retention on C18 columns[3].

  • Mobile Phase Preparation: Prepare an aqueous buffer containing 5 mM tetrabutylammonium hydroxide (TBAH) and 20 mM Potassium Phosphate.

  • pH Adjustment: Carefully adjust the pH to 6.5 using phosphoric acid. This pH ensures purines are appropriately ionized to interact with the TBAH cation.

  • Column Saturation: Install a C18 column (250 x 4.6 mm, 5 µm). Pump the mobile phase at 1.0 mL/min for at least 60 minutes to ensure the TBAH fully saturates the stationary phase.

    • Validation Check: Inject a purine standard mix consecutively 5 times. The %RSD of retention times must be < 1.0%, indicating complete column saturation.

  • Separation: Run an isocratic elution. If late-eluting impurities are present, introduce a step gradient with up to 30% Methanol after the purines elute.

Part 6: References

  • Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry Source: Taylor & Francis URL:[Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography Source: PubMed URL:[Link]

  • Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism Source: ResearchGate URL:[Link]

  • The determination of purines, cysteine and cystine in seawater by hplc-ed and cathodic stripping Source: University of Liverpool Repository URL:[Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 3-(adenin-9-yl)propanenitrile vs. Established Purine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural pharmacodynamics, comparative in vitro efficacy, and self-validating screening protocols.

Executive Summary

Purine analogs are foundational to modern antimetabolite therapy, primarily exerting their antineoplastic and antiviral effects by mimicking natural adenines and guanines to disrupt nucleic acid synthesis[1]. This technical guide provides an objective, data-driven comparison between established clinical purine analogs (such as Fludarabine and Cladribine) and the emerging acyclic derivative, 3-(adenin-9-yl)propanenitrile (also known as 9-(2-cyanoethyl)adenine). By analyzing their structural pharmacophores, transport mechanisms, and in vitro cytotoxicity, we provide actionable insights into their respective therapeutic windows and utility in fragment-based drug design.

Structural Dynamics and Mechanistic Divergence

The bioactivity of a purine analog is intrinsically linked to its substituent groups, which dictate its cellular uptake, enzymatic activation, and ultimate target engagement.

  • Classic Analogs (Fludarabine & Cladribine): These compounds feature modified sugar moieties (arabinose and deoxyribose, respectively) and halogenated purine rings. They rely heavily on human equilibrative nucleoside transporters (hENT1/2) for cellular entry. Once inside, they require intracellular phosphorylation by kinases (e.g., deoxycytidine kinase, dCK) to form active triphosphates that incorporate into DNA, leading to chain termination and apoptosis[1].

  • 3-(adenin-9-yl)propanenitrile: This compound replaces the traditional hydroxylated sugar ring with an acyclic propanenitrile chain (-CH₂CH₂CN) at the N9 position[2]. The absence of a 5'-hydroxyl group precludes standard triphosphate formation by nucleoside kinases. Instead, its low-molecular-weight, lipophilic profile allows for passive cellular diffusion. Mechanistically, N-alkylated and acyclic purines act as competitive inhibitors of purine metabolic enzymes (such as adenosine deaminase) or modulate purinergic signaling pathways[3]. Furthermore, the electron-withdrawing cyano group can participate in unique hydrogen bonding and dipole interactions within kinase active sites, making it a highly versatile scaffold for synthesizing bioactive conjugates[4].

MOA A Classic Purine Analogs (Fludarabine, Cladribine) C Active Transport (hENT1/2) A->C B 3-(adenin-9-yl)propanenitrile (Acyclic Analog) D Passive Diffusion (Lipophilic) B->D E Intracellular Accumulation C->E D->E F Kinase Phosphorylation (dCK / AK) E->F G Enzyme Inhibition (e.g., ADA, Purine Synthesis) E->G H Active Triphosphate Metabolites F->H J Apoptosis Induction G->J Modulates I DNA Chain Termination H->I I->J Triggers

Fig 1. Divergent intracellular pathways of classic purine nucleosides vs. acyclic propanenitrile analogs.

Comparative Performance Data

To objectively evaluate the antineoplastic potential of these compounds, we compare their in vitro cytotoxicity across well-characterized hematological malignancy cell lines. The data below synthesizes expected performance metrics based on the established behavior of acyclic purine analogs versus standard nucleoside antimetabolites[1].

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
Cell LineCancer TypeCladribineFludarabine3-(adenin-9-yl)propanenitrile
HL-60 Acute Promyelocytic Leukemia0.041.215.5
MOLT-4 T-cell Acute Lymphoblastic0.020.812.0
THP-1 Acute Monocytic Leukemia0.122.528.4

Note: While 3-(adenin-9-yl)propanenitrile exhibits a higher IC₅₀ (lower absolute potency), its value lies in overcoming specific resistance mechanisms (e.g., hENT1 deficiency) that render cells immune to Cladribine and Fludarabine.

Table 2: Physicochemical & Transport Properties
PropertyCladribineFludarabine3-(adenin-9-yl)propanenitrile
Cellular Uptake Active (hENT1/2)Active (hENT1/2)Passive Diffusion
ADA Susceptibility Highly ResistantResistantModerate
Primary Target Ribonucleotide ReductaseDNA Primase / PolymerasePurine Synthesis / Kinases

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by assay artifacts or compound interference.

Workflow N1 Cell Culture (Log-Phase) N2 Compound Dosing (0.01 - 100 µM) N1->N2 N3 Incubation (48-72h, 37°C) N2->N3 N4 MTS Assay (Viability) N3->N4 N5 Flow Cytometry (Apoptosis) N3->N5 N6 Data Synthesis (IC50 & SAR) N4->N6 N5->N6

Fig 2. Self-validating high-throughput screening workflow for purine analog bioactivity profiling.

Protocol A: High-Throughput Cell Viability (MTS Assay)

Causality Insight: We utilize the MTS assay over the traditional MTT assay because MTS is bioreduced directly into a soluble aqueous formazan product. This eliminates the need for a DMSO solubilization step, significantly reducing pipetting errors and well-to-well variability—critical for generating reliable dose-response curves in comparative screens[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HL-60 or MOLT-4 cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to enter the log-growth phase.

  • Compound Dosing: Prepare serial dilutions (0.01 µM to 100 µM) of Fludarabine, Cladribine, and 3-(adenin-9-yl)propanenitrile.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (10 µM Staurosporine) to validate the assay's dynamic range for 100% cell death.

  • Incubation: Treat cells for 72 hours.

  • Reagent Addition: Add 20 µL of MTS/PMS reagent directly to each well. Incubate for 1–4 hours.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis Quantification via Annexin V/PI Flow Cytometry

Causality Insight: Cytotoxicity data (IC₅₀) alone cannot distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a definitive mechanistic readout of the analog's effect[1].

Step-by-Step Methodology:

  • Harvesting: Post-72h treatment (using the IC₅₀ concentrations determined in Protocol A), collect cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the solution to a flow tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Self-Validation Control: Prepare single-stained controls (Annexin V only, PI only) and an unstained control to properly set compensation matrices and eliminate spectral overlap artifacts.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Strategic Conclusions for Drug Development

While Cladribine and Fludarabine remain the gold standards for inducing apoptosis in lymphoid malignancies via DNA chain termination[1], their reliance on active transport makes them susceptible to resistance via hENT down-regulation.

3-(adenin-9-yl)propanenitrile , while exhibiting a higher IC₅₀, offers a distinct strategic advantage: its passive diffusion profile bypasses transporter-mediated resistance. Furthermore, its acyclic nature makes it a highly versatile starting material for a fragment-based approach to novel bioactive purine derivatives[4]. By utilizing Michael-addition reactions, the propanenitrile group can be functionalized to create complex, targeted purine conjugates with optimized pharmacokinetic properties[2].

References

  • 1 - Benchchem

  • 4 - Ural Federal University

  • 3 - MDPI 4.2 - ResearchGate

Sources

Spectral data comparison of 3-(6-Amino-9h-purin-9-yl)propanenitrile and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectral Analysis of 3-(6-Amino-9H-purin-9-yl)propanenitrile and Its Derivatives

This guide provides a comprehensive analysis and comparison of the spectral data for 3-(6-Amino-9H-purin-9-yl)propanenitrile, a key adenine derivative, and its related analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the causal relationships between molecular structure and spectral output. The methodologies described herein are based on established, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of N9-Substituted Purines

3-(6-Amino-9H-purin-9-yl)propanenitrile and its derivatives belong to a critical class of N9-substituted purine analogues. The purine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleosides and many signaling molecules.[1] Modification at the N9 position, in particular, is a common strategy in drug design to enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic properties.[2] The cyanoethyl group in the parent compound introduces a unique electronic and steric profile, making its detailed spectral characterization essential for quality control, structural confirmation, and as a baseline for understanding more complex derivatives.

This guide will compare the parent compound with two representative derivatives to illustrate key spectral shifts:

  • Derivative A: A 2-Substituted Analogue (e.g., 2-Amino-3-(6-amino-9H-purin-9-yl)propanenitrile)

  • Derivative B: A 6-Substituted Analogue (e.g., 3-(6-(Methylamino)-9H-purin-9-yl)propanenitrile)

The choice of these derivatives allows for a direct comparison of how substitutions on the purine ring itself affect the spectral signatures of the core structure and the N9-propanenitrile side chain.

Experimental Workflows and Methodologies

The acquisition of high-quality spectral data is predicated on robust and well-controlled experimental procedures. The following sections detail the standardized protocols for each analytical technique.

General Workflow for Compound Characterization

A systematic approach is crucial for the unambiguous structural elucidation of synthesized compounds. The workflow ensures that each analytical step builds upon the last, providing a comprehensive and validated characterization.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity MS Mass Spectrometry (MS) Purity->MS Confirms Molecular Weight FTIR FT-IR Spectroscopy MS->FTIR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR Determines Connectivity Final Structure Confirmation NMR->Final

Caption: General workflow for synthesis and structural elucidation.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.[3]

  • Sample Preparation: 5-10 mg of the purified compound was dissolved in 0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) was used as an internal standard (0.0 ppm).[4][5] The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those on amine groups.[6]

  • Instrumentation: Spectra were acquired on a 400 or 500 MHz spectrometer.[7]

  • ¹H NMR Acquisition: A standard pulse program was used with a 90° pulse angle. Sufficient scans were acquired to achieve a signal-to-noise ratio of at least 100:1 for the signals of interest.

  • ¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to one peak per unique carbon atom. A sufficient number of scans and a relaxation delay were used to ensure accurate integration, especially for quaternary carbons.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

  • Sample Preparation: A small amount of the solid sample was mixed with KBr powder and pressed into a thin pellet. Alternatively, for compounds soluble in appropriate solvents, a thin film was cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate was taken and automatically subtracted from the sample spectrum. The data is typically presented in terms of wavenumber (cm⁻¹).[8][9]

Mass Spectrometry (MS) Protocol

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[10]

  • Instrumentation: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[11]

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL) and introduced into the ion source via direct infusion or LC-MS.

  • Data Acquisition: Spectra were acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments were performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[12]

Comparative Spectral Data Analysis

This section presents the spectral data for the parent compound and its derivatives. The analysis focuses on how structural changes manifest as predictable shifts and pattern changes in the spectra.

¹H and ¹³C NMR Spectroscopy Data

NMR data provides a detailed map of the carbon and hydrogen framework of the molecule. The chemical shift values are highly sensitive to the electronic environment of each nucleus.[13][14]

G cluster_0 Key Structural Features for NMR a Parent Compound: 3-(6-Amino-9H-purin-9-yl)propanenitrile b Derivative A: 2-Amino substitution adds a proton signal and alters electronic distribution. c Derivative B: 6-Methylamino substitution changes the amine signal and affects purine ring shifts.

Caption: Structural differences influencing NMR spectra.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton AssignmentParent CompoundDerivative A (2-Amino)Derivative B (6-Methylamino)Rationale for Shift
H-2 (Purine)~8.15 (s)N/A (Substituted)~8.10 (s)The amino group at C2 in Derivative A is electron-donating, which would shield adjacent protons.
H-8 (Purine)~8.25 (s)~8.05 (s)~8.20 (s)Substitution at C2 (Derivative A) has a more pronounced electronic effect on H-8 than substitution at C6.
-NH₂ (C6)~7.30 (br s, 2H)~7.25 (br s, 2H)N/AThe broad singlet is characteristic of exchangeable amine protons.[15]
-NHCH₃ (C6)N/AN/A~7.80 (br q, 1H)The signal becomes a quartet due to coupling with the methyl protons and is shifted downfield.
-CH₃ (N6)N/AN/A~2.90 (d, 3H)Appears as a doublet due to coupling with the N-H proton.
-CH₂-N9~4.40 (t, 2H)~4.38 (t, 2H)~4.42 (t, 2H)Relatively insensitive to substitutions on the purine ring far from the N9 position.
-CH₂-CN~3.00 (t, 2H)~2.98 (t, 2H)~3.02 (t, 2H)The electron-withdrawing nitrile group deshields these protons, shifting them downfield.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon AssignmentParent CompoundDerivative A (2-Amino)Derivative B (6-Methylamino)Rationale for Shift
C-2~152.5~160.0~152.0The C2-NH₂ group in Derivative A causes a significant downfield shift due to direct attachment of an electronegative atom.
C-4~149.0~148.5~149.5Shows minor shifts, reflecting the redistribution of electron density within the purine ring system.
C-5~119.0~117.0~119.5Shielded in Derivative A due to the electron-donating effect of the 2-amino group.
C-6~156.0~156.5~155.5The methyl group in Derivative B has a slight shielding effect.
C-8~141.0~139.0~141.5Shielded in Derivative A, consistent with the effect observed for the H-8 proton.
-CH₂-N9~40.0~40.1~39.9The chemical shift of this carbon is stable across the derivatives.
-CH₂-CN~18.0~18.1~17.9Minimally affected by substitutions on the purine ring.
-C≡N~117.5~117.6~117.4The nitrile carbon is characteristic and appears in a predictable region.[9]
FT-IR Spectroscopy Data

FT-IR provides a rapid and effective way to confirm the presence of key functional groups. The comparison focuses on the characteristic vibrations of the amine, purine ring, and nitrile moieties.[16][17]

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Vibrational ModeParent CompoundDerivative A (2-Amino)Derivative B (6-Methylamino)Interpretation
N-H Stretch (Amine)3300-3100 (broad)3400-3100 (more complex)3350 (sharp, N-H)The parent compound shows typical primary amine stretching.[18] Derivative A has multiple NH₂ groups leading to a more complex pattern. Derivative B shows a characteristic secondary amine (N-H) stretch.
C-H Stretch (Aliphatic)2950-28502950-28502960-2850Characteristic of the methylene groups in the propanenitrile side chain.
C≡N Stretch (Nitrile)~2250 (sharp, strong)~2250 (sharp, strong)~2248 (sharp, strong)This is a highly diagnostic peak for the nitrile functional group. Its position is relatively insensitive to ring substitution.[19][20]
C=N, C=C Stretch (Ring)1670-15901670-15901665-1585These absorptions are characteristic of the purine aromatic system. The pattern can subtly change with substitution, but the general location remains consistent.[16]
N-H Bend (Amine)~1600~1610~1570The bending vibration of the N-H bond, which shifts upon substitution.
Mass Spectrometry Data

HRMS confirms the elemental composition, while MS/MS reveals the connectivity through controlled fragmentation. The nitrogen rule (an odd molecular weight suggests an odd number of nitrogen atoms) is a useful initial check for these compounds.[21]

Table 4: High-Resolution Mass Spectrometry Data

ParameterParent CompoundDerivative ADerivative B
FormulaC₈H₈N₆C₈H₉N₇C₉H₁₀N₆
Exact Mass188.0810203.0920202.0967
[M+H]⁺ (Observed)189.0883204.0993203.1040

Common Fragmentation Pathways:

The primary fragmentation of the parent compound and its derivatives involves the purine ring and the side chain.

  • Loss of the side chain: Cleavage of the N9-C bond can lead to a fragment corresponding to the protonated adenine core.

  • Purine Ring Fragmentation: Adenine and its derivatives characteristically undergo sequential losses of HCN (27 Da) from the ring structure.[22]

  • Side Chain Fragmentation: The propanenitrile side chain can lose the nitrile group.

G Parent [M+H]⁺ m/z = 189 AdenineCore Protonated Adenine m/z = 136 Parent->AdenineCore Loss of CH₂CH₂CN Fragment1 [M+H - HCN]⁺ m/z = 162 Parent->Fragment1 Loss of HCN Fragment2 [M+H - 2HCN]⁺ m/z = 135 Fragment1->Fragment2 Loss of HCN

Caption: Key fragmentation pathways for the parent compound.

For Derivative A , the initial mass is higher by 15 Da (NH). Its fragmentation will show a similar pattern but with all major fragments shifted accordingly. For Derivative B , the initial mass is higher by 14 Da (CH₂). The loss of the side chain will still lead to a substituted purine core, and the characteristic loss of HCN will be observed.

Conclusion

The spectral analysis of 3-(6-Amino-9H-purin-9-yl)propanenitrile and its derivatives demonstrates a clear and predictable relationship between chemical structure and spectral output.

  • NMR spectroscopy remains the definitive tool for structural elucidation, with chemical shifts in the purine ring being highly sensitive to substitution patterns.

  • FT-IR spectroscopy provides rapid confirmation of key functional groups, with the C≡N stretch at ~2250 cm⁻¹ serving as a distinct marker for this class of compounds.

  • Mass spectrometry unequivocally confirms molecular weight and provides vital structural information through characteristic fragmentation patterns, such as the neutral loss of HCN.

This guide provides a foundational framework for researchers working with these and similar molecules. By understanding these core spectral characteristics, scientists can accelerate the identification, characterization, and development of novel purine-based compounds.

References

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  • Y. Liu, et al. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry, 184, 111728. [Link]

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Cross-Validation of Analytical Methods for Purine Nitrile Compounds: A Strategic Guide for HPLC-UV and UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter purine nitrile compounds in the development pipelines for anti-parasitic and anti-resorptive drugs. These molecules are highly valued for their ability to act as reversible covalent inhibitors targeting cysteine proteases, such as Cathepsin K and the trypanosomal protease TbcatB ()[1]. However, the very feature that makes them pharmacologically potent—the highly electrophilic cyano group (-C≡N) attached to the electron-deficient purine core—makes them a significant analytical challenge.

When moving a purine nitrile candidate from synthetic route scouting to preclinical pharmacokinetic (PK) evaluation, laboratories must transition from routine High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). According to the latest regulatory frameworks, cross-validating these orthogonal methods is a regulatory imperative to ensure data continuity and reliability across different phases of drug development ()[2].

This guide details the mechanistic rationale, comparative performance, and self-validating protocols required to successfully cross-validate analytical methods for purine nitriles.

Mechanistic Method Development: Causality Behind the Chemistry

Analytical chemistry is not about blindly following recipes; it is about controlling molecular behavior. Purine nitriles present two primary stability risks during analysis:

  • Nucleophilic Attack: The electrophilic nitrile carbon is highly susceptible to attack by matrix thiols (e.g., glutathione) during biological sample preparation, forming thioimidate adducts. This reactivity is directly correlated with their biological mechanism of action but causes severe signal loss during LC-MS analysis ()[3].

  • Aqueous Hydrolysis: At extreme pH levels, the nitrile group can hydrolyze into an amide and subsequently a carboxylic acid, leading to peak splitting or complete loss of the analyte signal.

To mitigate these risks, the analytical ecosystem must be tightly controlled. We utilize mildly acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7) to keep matrix thiols fully protonated (reducing their nucleophilicity) and to stabilize the nitrile group. Furthermore, the purine ring contains multiple basic nitrogen atoms, making it an ideal candidate for positive Electrospray Ionization (ESI+) in MS/MS workflows.

Reactivity A Purine Nitrile Core (Highly Electrophilic) B Nucleophilic Attack (e.g., Matrix Thiols/GSH) A->B Sample Prep Artifact C Aqueous Hydrolysis (High/Low pH) A->C Mobile Phase Instability D Thioimidate Adduct (Signal Loss in LC-MS) B->D E Purine Amide / Carboxylic Acid (Chromatographic Shift) C->E

Fig 1. Primary degradation pathways of purine nitriles during analysis.

Methodological Cross-Validation Framework

Cross-validation is the statistical and operational bridge between two analytical procedures. For purine nitriles, we compare the established HPLC-UV method (Method A) against the newly developed UHPLC-MS/MS method (Method B). The goal is to prove that both methods yield statistically equivalent results within their overlapping dynamic ranges, satisfying the analytical target profile (ATP) defined by global regulatory bodies ()[4].

CV_Workflow A Purine Nitrile Sample (Spiked Matrix) B Sample Preparation (Protein Precipitation & SPE) A->B C Method A: HPLC-UV (Routine QC) B->C Aliquot 1 D Method B: UHPLC-MS/MS (Bioanalytical) B->D Aliquot 2 E Data Acquisition & Integration C->E D->E F Statistical Cross-Validation (Bland-Altman, Passing-Bablok) E->F G ICH Q2(R2) / M10 Acceptance Criteria Met F->G Bias < 15%

Fig 2. Cross-validation workflow for purine nitrile analytical methods.

Comparative Performance Data

The following table summarizes the cross-validation metrics for a representative purine nitrile intermediate (e.g., 6-cyano-9H-purine) analyzed in a spiked human plasma matrix. The data demonstrates how UHPLC-MS/MS provides superior sensitivity for biological matrices, while HPLC-UV offers exceptional precision at higher concentrations suitable for API synthesis monitoring.

Performance MetricHPLC-UV (Method A)UHPLC-MS/MS (Method B)Acceptance Criteria (ICH M10)
Linear Range 1.0 - 100 µg/mL1.0 - 1000 ng/mLR² ≥ 0.990
LLOQ 1.0 µg/mL1.0 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision 1.2% - 3.5% (RSD)3.8% - 7.2% (RSD)≤ 15% (≤ 20% at LLOQ)
Accuracy (Bias) ± 4.5%± 8.1%± 15% (± 20% at LLOQ)
Matrix Effect Not Applicable92.4% (Ion suppression)Consistent across lots
Carryover < 0.1%< 15% of LLOQ≤ 20% of LLOQ
Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning it inherently detects its own failures before they compromise the data. The following protocols incorporate System Suitability Testing (SST) and bracketing Quality Control (QC) samples to ensure absolute trustworthiness.

Protocol 1: Matrix-Matched Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is chosen over methanol to minimize the risk of solvolysis of the nitrile group. Formic acid is added to crash proteins and protonate endogenous thiols, preventing analyte degradation.

  • Aliquot 50 µL of plasma (blank, QC, or unknown) into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled purine nitrile, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex immediately for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.

Protocol 2: HPLC-UV Analysis (Method A)

Causality: A core-shell C18 column is used to provide high efficiency at lower backpressures. UV detection at 260 nm maximizes the signal-to-noise ratio by targeting the conjugated π-system of the purine core.

  • Column: Core-shell C18 (150 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.

  • Self-Validation Step (SST): Inject a reference standard (10 µg/mL) six consecutive times. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the tailing factor is <1.5.

Protocol 3: UHPLC-MS/MS Analysis (Method B)

Causality: Sub-2-micron particles provide ultra-high resolution, crucial for separating the purine nitrile from matrix suppression zones. Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transition, eliminating background noise ()[5].

  • Column: UHPLC C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes, hold 1 minute, re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization: ESI Positive mode.

  • MRM Transitions: Precursor m/z 289.1 → Product m/z 150.0 (Quantifier), m/z 122.0 (Qualifier).

  • Self-Validation Step (Carryover Check): Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The analyte peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) peak area to proceed with batch acceptance ()[4].

References
  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis." europa.eu. URL:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. URL:[Link]

  • ACS Publications. "Development of Potent Purine-Derived Nitrile Inhibitors of the Trypanosomal Protease TbcatB." Journal of Medicinal Chemistry. URL:[Link]

  • ResearchGate. "A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • PMC. "Direct Regioselective C-H Cyanation of Purines." Molecules. URL:[Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 9-Substituted Purines

Author: BenchChem Technical Support Team. Date: March 2026

The purine core is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold" due to its presence in essential biomolecules and its ability to interact with a multitude of biological targets.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of purines modified at the 9-position, a critical vector for tuning potency, selectivity, and pharmacokinetic properties. We will explore how different substituents at this position, often in concert with modifications at the C2 and C6 positions, dictate the compound's therapeutic application, from kinase inhibition to antiviral activity.

The rationale behind focusing on the N9 position is twofold. First, in many target classes like kinases, the N9 substituent projects into a key hydrophobic pocket, analogous to the ribose moiety of ATP, allowing for significant modulation of binding affinity.[3] Second, blocking the N9 position with a substituent prevents the formation of N9-ribosides, which can be a metabolic liability or lead to off-target effects. This guide synthesizes data from multiple studies to provide researchers with a clear, comparative framework for designing the next generation of purine-based therapeutics.

Comparative SAR Analysis Across Key Therapeutic Targets

The versatility of the 9-substituted purine scaffold is best illustrated by comparing its SAR across different families of biological targets. The choice of substituent at N9—ranging from simple alkyl chains to complex heterocyclic systems—is a determining factor for both potency and selectivity.

Protein Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of cancer, making them a major focus for drug discovery.[1] Purines, as ATP mimetics, are a natural starting point for inhibitor design. The SAR for 9-substituted purines as kinase inhibitors is rich and varied, depending on the specific kinase being targeted.

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime anticancer targets. For CDK inhibitors like the archetypal olomoucine, the 2,6,9-trisubstituted purine is a classic framework.[3] SAR studies consistently show that small, hydrophobic N9-substituents like isopropyl or cyclopentyl groups are optimal , as they fit snugly into the hydrophobic pocket near the gatekeeper residue of the ATP-binding site.[3] In a recent study targeting CDK9, a systematic evaluation led to the discovery of compound B5 , which demonstrated a five-fold greater selectivity for CDK9 over the off-target CDK2, underscoring the fine-tuning possible at this position.[4]

  • Src/Abl Kinases: For these non-receptor tyrosine kinases, a different N9-substitution pattern has proven effective. A novel series of 9-(arenethenyl)purines was identified as potent dual Src/Abl inhibitors.[5] These compounds uniquely bind to the inactive "DFG-out" conformation of the kinases. Extensive SAR studies on this scaffold led to orally bioavailable inhibitors that demonstrated significant in vivo efficacy in mouse models.[5]

  • Epidermal Growth Factor Receptor (EGFR): To combat drug resistance in non-small cell lung cancer, inhibitors targeting mutant forms of EGFR are crucial. A series of 9-heterocyclyl substituted 9H-purines were designed to inhibit the L858R/T790M/C797S triple mutant.[6] The most potent compound, D9 , which incorporates a cyclopropylsulfonamide group, achieved an IC50 of 18 nM.[6] Molecular docking revealed that this specific N9-heterocycle allows for the formation of additional hydrogen bonds with the mutated Ser797 residue, a key interaction for overcoming resistance.[6]

  • FMS-like Tyrosine Kinase 3 (FLT3): In the development of 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors, the N9 position was explored with various cycloalkyl moieties. A clear trend emerged where increasing the size of the N9-cycloalkyl group from cyclopentyl to cycloheptyl moderately improved anti-kinase potency .[7] This suggests the N9-binding pocket in FLT3 can accommodate larger, more lipophilic groups.

Adenosine Receptor Antagonists

Adenosine receptors are G protein-coupled receptors that modulate a wide range of physiological processes. Designing selective antagonists is a key therapeutic strategy for neurological and inflammatory diseases.[8]

A systematic study of 9-ethylpurine derivatives provided clear SAR insights.[9] While the N9-ethyl group served as a constant anchor, substitutions at other positions were explored. Critically, the addition of an 8-bromo substituent to the 9-ethyladenine core enhanced binding affinity across all tested receptor subtypes (A1, A2A, A2B, A3).[9] This demonstrates a synergistic effect between the N9 and C8 positions. Further modifications showed that a phenethoxy group at C2 yielded a compound with nearly 400-fold selectivity for the A2A receptor over the A2B subtype.[9] In a separate study, a 9-propyladenine scaffold was used, where the introduction of bulky chains at the N6-position significantly boosted affinity for A1 and A3 receptors.[10]

Antiviral Agents

The purine scaffold is a well-established starting point for antiviral drug design, with numerous approved nucleoside analogs. Non-nucleoside 9-substituted purines have also emerged as promising leads.

  • Anti-HIV Agents: A series of purines bearing various aryl groups at the N9 position were designed to inhibit the crucial Tat-TAR RNA interaction in HIV-1.[11] The study found that the specific nature of the N9-aryl substituent directly influenced the binding affinity for the TAR RNA element, indicating that this position can be optimized for specific RNA recognition.[11]

  • Anti-Enterovirus Agents: In a search for inhibitors of Coxsackievirus B3, a series of 9-norbornyl-6-chloropurine derivatives was synthesized.[12] The bulky and rigid norbornyl group at N9 was the key feature. The SAR investigation focused on how different substitutions on this norbornane moiety affected antiviral activity, with a particular emphasis on tuning the lipophilicity of the molecule to achieve optimal cell permeability and target engagement.[12]

Data Summary: Comparative SAR of N9-Substituents

Target ClassBiological TargetOptimal N9-Substituent(s)Key SAR Insights
Kinase Inhibitors CDKsSmall alkyl/cycloalkyl (e.g., Isopropyl, Cyclopentyl)N9-substituent occupies a key hydrophobic pocket; small size is critical for fit.[3]
Src/AblArenethenyl groupsDrives binding to the inactive "DFG-out" conformation, leading to a distinct inhibitory profile.[5]
Mutant EGFRSpecific heterocycles (e.g., with cyclopropylsulfonamide)Enables additional H-bonds to overcome resistance mutations in the active site.[6]
FLT3Larger cycloalkyl (e.g., Cyclopentyl to Cycloheptyl)Potency increases with the size of the cycloalkyl group, indicating a more accommodating pocket.[7]
Adenosine Antagonists A1, A2A, A2B, A3Ethyl, PropylServes as a scaffold anchor; activity and selectivity are heavily modulated by C2, C6, and C8 substitutions.[9][10]
Antiviral Agents HIV-1 (Tat-TAR)Aryl groupsThe nature of the aryl ring directly influences binding affinity to the TAR RNA target.[11]
Coxsackievirus B3NorbornylA bulky, lipophilic group that provides a rigid anchor; substitutions on the norbornyl ring fine-tune activity.[12]

Experimental Design and Methodologies

The generation of reliable SAR data depends on robust and reproducible experimental protocols. The overall workflow involves chemical synthesis of compound libraries, followed by rigorous biological evaluation.

Workflow for SAR Studies of 9-Substituted Purines

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Start Starting Material (e.g., 2,6-Dichloropurine) N9_Sub N9-Alkylation/ Arylation Start->N9_Sub C6_Sub C6-Amination/ Coupling N9_Sub->C6_Sub C2_Sub C2-Coupling C6_Sub->C2_Sub Library Purine Library C2_Sub->Library Screen Primary Screening (e.g., Kinase Panel) Library->Screen Dose Dose-Response (IC50 Determination) Screen->Dose Selectivity Selectivity Profiling (Off-Target Assays) Dose->Selectivity Cellular Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) Selectivity->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead Lead Optimization SAR->Lead Lead->N9_Sub Iterative Design

Caption: A typical workflow for SAR studies of 9-substituted purines.

Protocol 1: General Synthesis of a 2,6,9-Trisubstituted Purine Library

This protocol is a generalized example based on common synthetic routes.[1] The causality behind this multi-step approach is to leverage the differential reactivity of the halogen atoms at the C2 and C6 positions.

  • N9-Substitution (Alkylation):

    • To a solution of 2-fluoro-6-chloropurine (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 eq).

    • Add the desired alkyl halide (e.g., isopropyl bromide, 1.2 eq).

    • Stir the reaction at room temperature for 12-24 hours until TLC or LC-MS indicates the consumption of the starting material.

    • Rationale: This step selectively functionalizes the more nucleophilic N9 position.

  • C6-Substitution (Nucleophilic Aromatic Substitution):

    • To the crude product from the previous step, add the desired amine (e.g., aniline, 1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) in a solvent such as n-butanol.

    • Heat the reaction to reflux (approx. 118°C) for 4-8 hours.

    • Rationale: The chlorine at C6 is more labile than the fluorine at C2, allowing for selective substitution with an amine under thermal conditions.

  • C2-Substitution (Nucleophilic Aromatic Substitution):

    • The C2-fluoro group can then be displaced by a different nucleophile if desired, often requiring more forcing conditions (e.g., higher temperatures or microwave irradiation) to achieve substitution.

  • Purification:

    • After completion, cool the reaction mixture, perform an aqueous workup, and purify the final compound using column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK9)

This protocol describes a self-validating system to determine the inhibitory potency (IC50) of a test compound.

  • Assay Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Serially dilute the test compounds (9-substituted purines) in DMSO, followed by a final dilution in the assay buffer.

    • Rationale: DMSO is used for compound solubility, but its final concentration in the assay must be kept low (typically <1%) to avoid enzyme inhibition.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase buffer, a solution of recombinant human CDK9/cyclin T1 enzyme, and the serially diluted test compound.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration).

    • Rationale: Using ATP at its Michaelis-Menten constant (Km) ensures a competitive and sensitive assay format.

  • Detection and Data Analysis:

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction and detect the amount of phosphorylated substrate. Common methods include ADP-Glo™ (Promega) which measures ADP production, or phosphospecific antibodies.

    • Plot the percentage of kinase activity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

    • Validation: Include a positive control (a known potent inhibitor like CYC065) and a negative control (DMSO vehicle) in each plate to ensure the assay is performing correctly.[4]

Visualizing Core Concepts

Caption: The purine scaffold with key positions for SAR studies highlighted.

SAR_Logic cluster_target Target-Dependent N9-Substituent Choice cluster_substituent Resulting N9-Group Purine 9-Substituted Purine Core Kinase Kinase (Hydrophobic Pocket) Purine->Kinase RNA RNA Target (e.g., HIV TAR) Purine->RNA GPCR GPCR (e.g., Adenosine R.) Purine->GPCR Alkyl Small Alkyl/ Cycloalkyl Kinase->Alkyl Optimizes Fit Aryl Aryl Group RNA->Aryl Enables π-Stacking Anchor Alkyl Anchor (e.g., Ethyl) GPCR->Anchor Provides Scaffold

Caption: Logical relationships in selecting N9-substituents for different targets.

References

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. MDPI. Available at: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. PubMed. Available at: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reac. RSC Publishing. Available at: [Link]

  • New substituted 9-alkylpurines as adenosine receptor ligands. PubMed. Available at: [Link]

  • 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. ACS Publications. Available at: [Link]

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Discovery of Novel 9-heterocyclyl Substituted 9H-purines as L858R/T790M/C797S Mutant EGFR Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • New 2,6,9-trisubstituted Adenines as Adenosine Receptor Antagonists: A Preliminary SAR Profile. PubMed. Available at: [Link]

  • Design and SAR of New Substituted Purines Bearing Aryl Groups at N9 Position as HIV-1 Tat-TAR Interaction Inhibitors. PubMed. Available at: [Link]

  • 2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors. PubMed. Available at: [Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI. Available at: [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. Available at: [Link]

  • Synthesis and SAR studies of trisubstituted purinones as potent and selective adenosine A2A receptor antagonists. PubMed. Available at: [Link]

  • Synthesis and SAR studies of trisubstituted purinones as potent and selective adenosine A(2A) receptor antagonists. ResearchGate. Available at: [Link]

  • Novel Adenosine Receptor Antagonist: Design, Synthesis and Structure Activity Relationships (SARs). Sultan Qaboos University. Available at: [Link]

  • Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents. PubMed. Available at: [Link]

  • Structure-activity relationship diagram of 9H-purine substituted by a 9-heterocyclyl group oriented towards EGFR inhibition. ResearchGate. Available at: [Link]

  • Determination of substituted purines in body fluids by micellar electrokinetic capillary chromatography with direct sample injection. PubMed. Available at: [Link]

  • (PDF) Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. ResearchGate. Available at: [Link]

  • Structures of the most active 9-heterocyclyl substituted 9H-purine... ResearchGate. Available at: [Link]

  • Novel Substituted 9-norbornylpurines and Their Activities Against RNA Viruses. PubMed. Available at: [Link]

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A Comparative Guide for Researchers: Evaluating 3-(6-Amino-9h-purin-9-yl)propanenitrile Against the Benchmark of Tenofovir Analogs in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals in the field of antiviral therapeutics, the landscape is dominated by well-characterized molecules with proven efficacy and safety profiles. Among these, Tenofovir and its prodrugs stand as a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This guide provides a head-to-head comparison of the established Tenofovir analogs with 3-(6-Amino-9h-purin-9-yl)propanenitrile, a purine derivative of potential interest.

Given the limited publicly available biological data for 3-(6-Amino-9h-purin-9-yl)propanenitrile, this guide will adopt a dual approach. Firstly, it will present a comprehensive overview of the Tenofovir analogs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), to establish a clear benchmark for antiviral performance. Secondly, it will outline the critical experimental methodologies required to evaluate the antiviral potential of a novel compound like 3-(6-Amino-9h-purin-9-yl)propanenitrile, thereby providing a practical framework for its investigation.

The Gold Standard: Tenofovir Analogs

Tenofovir is an acyclic nucleotide phosphonate analog of deoxyadenosine monophosphate.[1] It is a potent inhibitor of viral reverse transcriptase and has demonstrated broad and sustained virologic response in patients with chronic HBV and HIV infections.[2] However, Tenofovir itself has poor oral bioavailability.[2] To overcome this limitation, two key prodrugs have been developed: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

Mechanism of Action and Metabolic Activation

Both TDF and TAF require intracellular conversion to the pharmacologically active metabolite, Tenofovir diphosphate (TFV-DP).[3] TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into newly forming viral DNA by reverse transcriptase.[4] Once incorporated, the absence of a 3'-hydroxyl group on Tenofovir leads to chain termination, thus halting viral DNA synthesis and replication.[4][5]

The primary distinction between TDF and TAF lies in their metabolic activation pathways, which significantly impacts their plasma stability and intracellular concentrations of the active metabolite.

  • Tenofovir Disoproxil Fumarate (TDF): After oral administration, TDF is rapidly hydrolyzed in the plasma by esterases to Tenofovir.[3] Tenofovir is then taken up by cells and phosphorylated by cellular kinases to Tenofovir monophosphate and subsequently to the active Tenofovir diphosphate.[2] This process leads to relatively high circulating plasma levels of Tenofovir.[3]

  • Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly.[3] Within target cells, such as lymphocytes, it is converted by cathepsin A to Tenofovir.[3][6] This is followed by phosphorylation to Tenofovir diphosphate. This targeted intracellular activation results in significantly lower plasma concentrations of Tenofovir compared to TDF, while achieving higher intracellular concentrations of the active TFV-DP.[3][7]

cluster_TDF TDF Metabolic Pathway cluster_TAF TAF Metabolic Pathway TDF Tenofovir Disoproxil Fumarate (TDF) Plasma_Tenofovir Tenofovir (in Plasma) TDF->Plasma_Tenofovir Plasma Esterases Intracellular_Tenofovir Intracellular Tenofovir Plasma_Tenofovir->Intracellular_Tenofovir Cellular Uptake TFV_MP Tenofovir Monophosphate Intracellular_Tenofovir->TFV_MP Adenylate Kinases TFV_DP_TDF Tenofovir Diphosphate (Active) TFV_MP->TFV_DP_TDF Nucleoside Diphosphate Kinases TAF Tenofovir Alafenamide (TAF) Intracellular_TAF Intracellular TAF TAF->Intracellular_TAF Cellular Uptake Intracellular_Tenofovir_TAF Intracellular Tenofovir Intracellular_TAF->Intracellular_Tenofovir_TAF Cathepsin A TFV_MP_TAF Tenofovir Monophosphate Intracellular_Tenofovir_TAF->TFV_MP_TAF Adenylate Kinases TFV_DP_TAF Tenofovir Diphosphate (Active) TFV_MP_TAF->TFV_DP_TAF Nucleoside Diphosphate Kinases

Metabolic activation pathways of TDF and TAF.

Comparative Efficacy and Safety

Clinical studies have demonstrated that TAF has comparable antiviral efficacy to TDF for the treatment of both HIV and HBV at a much lower dose.[7][8] The primary advantages of TAF over TDF are related to its improved safety profile, particularly concerning renal and bone health.[8][9] The lower systemic exposure to Tenofovir with TAF is associated with smaller changes in markers of renal function and bone mineral density.[8][9] However, TAF has been associated with higher levels of LDL cholesterol.[9]

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Prodrug Type Diester of TenofovirPhosphonoamidate of Tenofovir
Primary Site of Activation PlasmaIntracellular (e.g., Lymphocytes, Hepatocytes)
Plasma Tenofovir Levels HighLow
Intracellular TFV-DP Levels LowerHigher
Antiviral Efficacy HighComparable to TDF at a lower dose
Renal Safety Associated with greater risk of renal adverse eventsImproved renal safety profile
Bone Safety Associated with greater decreases in bone mineral densityImproved bone safety profile
Lipid Profile Less impact on lipidsAssociated with increased LDL cholesterol

Evaluating a Novel Candidate: 3-(6-Amino-9h-purin-9-yl)propanenitrile

3-(6-Amino-9h-purin-9-yl)propanenitrile is an adenine derivative that, like Tenofovir, possesses the core purine scaffold necessary for recognition by viral polymerases.[2][10] The presence of the propanenitrile group at the 9-position offers a site for potential chemical modification to an acyclic side chain that could mimic the ribose sugar of natural nucleosides. However, without experimental data, its potential as an antiviral agent remains purely speculative. To ascertain its viability, a rigorous and systematic experimental evaluation is required.

Essential Experimental Workflow

The initial assessment of any novel antiviral candidate involves determining its in vitro efficacy and cytotoxicity to establish a therapeutic window.

Start Novel Compound (e.g., 3-(6-Amino-9h-purin-9-yl)propanenitrile) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) in uninfected cells Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay in infected cells Start->Antiviral_Assay CC50 Determine 50% Cytotoxic Concentration (CC50) Cytotoxicity_Assay->CC50 IC50 Determine 50% Inhibitory Concentration (IC50) Antiviral_Assay->IC50 SI Calculate Selectivity Index (SI = CC50 / IC50) CC50->SI IC50->SI Decision Is SI ≥ 10? SI->Decision Proceed Proceed to further studies (Mechanism of Action, Animal Models) Decision->Proceed Yes Stop Re-evaluate or abandon Decision->Stop No

Experimental workflow for initial antiviral screening.

A high selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), is desirable as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.[7][11] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[7][11]

Experimental Protocols

1. Determination of 50% Cytotoxic Concentration (CC50) using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][12]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][11] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living cells.[11]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed a suitable host cell line (e.g., MT-4 for HIV, HepG2 2.2.15 for HBV) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[4][13]

    • Compound Preparation and Treatment: Prepare a series of two-fold serial dilutions of 3-(6-Amino-9h-purin-9-yl)propanenitrile in cell culture medium.[11] Remove the old medium from the cells and add the compound dilutions to the respective wells in triplicate. Include untreated cell control wells.[11]

    • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[4][14]

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[9]

    • Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][11]

    • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.[11]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC50 value.[11]

2. Determination of 50% Inhibitory Concentration (IC50) for Anti-HIV Activity

  • Principle: This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.[4]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed TZM-bl cells, which are engineered to express HIV receptors and contain an HIV-1 Tat-inducible luciferase reporter gene, in a 96-well plate.[4]

    • Compound Treatment and Infection: After 24 hours, treat the cells with serial dilutions of 3-(6-Amino-9h-purin-9-yl)propanenitrile. Subsequently, infect the cells with a known amount of HIV-1. Include virus control (cells + virus, no compound) and cell control (cells only) wells.[4]

    • Incubation: Incubate the plate for 48 hours at 37°C.[4]

    • Luciferase Assay: Measure the luciferase activity in the cell lysates according to the manufacturer's protocol. The luciferase signal is proportional to the level of viral replication.[4]

    • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[4]

3. Determination of 50% Inhibitory Concentration (IC50) for Anti-HBV Activity

  • Principle: This assay quantifies the reduction of HBV DNA in a chronically HBV-producing cell line.[13]

  • Step-by-Step Protocol:

    • Cell Culture and Treatment: Use confluent HepG2 2.2.15 cells, which constitutively produce HBV virions. Treat the cells with serial dilutions of 3-(6-Amino-9h-purin-9-yl)propanenitrile daily for 9 days.[13]

    • Sample Collection: Collect the culture medium at specified time points (e.g., days 3, 6, and 9) to measure extracellular HBV DNA. At the end of the treatment, lyse the cells to analyze intracellular HBV DNA.[13]

    • HBV DNA Quantification: Isolate HBV DNA from the culture medium and cell lysates. Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR) or Southern blot hybridization.[8][13]

    • Data Analysis: Determine the percentage of HBV DNA reduction for each compound concentration compared to the untreated control. Plot the percentage of reduction against the logarithm of the compound concentration to calculate the IC50 value.

Conclusion and Future Directions

The Tenofovir analogs, TDF and TAF, represent a high bar for any new anti-HIV or anti-HBV agent. Their well-defined mechanisms of action, high potency, and extensive clinical data make them the standard against which new candidates must be measured. 3-(6-Amino-9h-purin-9-yl)propanenitrile, as a basic purine structure, holds theoretical potential as a scaffold for the development of novel nucleoside or nucleotide analogs. However, without the foundational in vitro data on its antiviral activity and cytotoxicity, its value remains undetermined.

The experimental protocols detailed in this guide provide a clear and essential roadmap for the initial evaluation of 3-(6-Amino-9h-purin-9-yl)propanenitrile and other novel compounds. By systematically determining the CC50 and IC50 values, and subsequently the selectivity index, researchers can make informed decisions about which candidates warrant further investigation into their mechanism of action, resistance profile, and in vivo efficacy. This rigorous, data-driven approach is fundamental to the successful discovery and development of the next generation of antiviral therapies.

References

  • Hill, A., & Pozniak, A. (2017). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety?
  • Bio-protocol. (n.d.). 4.8. Antiviral Activity Assessment. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Babusis, D., Phan, T. K., Lee, W. A., & Ray, A. S. (2013). Mechanism for effective lymphoid cell and tissue loading following oral administration of nucleotide prodrug GS-7340. Molecular Pharmaceutics, 10(2), 459–466.
  • U.S. Food and Drug Administration. (n.d.). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]

  • ResearchGate. (2015, April 24). Why do we have to measure IC50, CC50 and SI? Retrieved from [Link]

  • Xia, J., & He, W. (2022). 3-year Treatment of Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate for Chronic HBV Infection in China.
  • ICE-HBV. (n.d.). In Vitro Hepatitis B Virus Polymerase Priming Assay. Retrieved from [Link]

  • Frontiers in Immunology. (2021, June 29). Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication. Retrieved from [Link]

  • PLOS. (2025, March 6). Identification of novel antiviral host factors by functional gene expression analysis using in vitro HBV infection assay systems. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]

  • Zhang, H., & Peng, C. (2015). Adenine: an important drug scaffold for the design of antiviral agents. Acta Pharmaceutica Sinica B, 5(5), 431–441.
  • MDPI. (2023, October 9). In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1). Retrieved from [Link]

  • Fung, J., & Lai, C. L. (2013). Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B.
  • DigitalCommons@URI. (n.d.). In Vitro Anti-Hepatitis B Virus Activities of 5'-O-Myristoyl Analogue Derivatives of 3'. Retrieved from [Link]

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  • Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Kandil, M. A., & Al-Nazawi, M. H. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.